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  • Product: 3-Methoxypropyl DL-N-cbz-phenylglycinamide
  • CAS: 1420800-12-9

Core Science & Biosynthesis

Foundational

3-Methoxypropyl DL-N-cbz-phenylglycinamide chemical structure and synthesis

An In-depth Guide to the Structure and Synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide Introduction 3-Methoxypropyl DL-N-cbz-phenylglycinamide is a derivative of the non-proteinogenic amino acid, DL-phenylglycine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Structure and Synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide

Introduction

3-Methoxypropyl DL-N-cbz-phenylglycinamide is a derivative of the non-proteinogenic amino acid, DL-phenylglycine. Its structure incorporates a carboxybenzyl (Cbz) protected amine and an amide linkage to a 3-methoxypropyl moiety. Such compounds are of significant interest to researchers in medicinal chemistry and drug development, often serving as advanced intermediates or building blocks for the synthesis of more complex molecules, including peptide mimics and potential therapeutic agents. The Cbz protecting group provides stability under various conditions while allowing for facile deprotection via catalytic hydrogenation, making it a cornerstone in peptide synthesis.

This technical guide provides a comprehensive overview of the chemical structure of 3-Methoxypropyl DL-N-cbz-phenylglycinamide and a detailed, field-proven methodology for its synthesis. The narrative emphasizes the rationale behind experimental choices, ensuring that the protocol is not merely a list of steps but a self-validating system grounded in established chemical principles.

Part 1: Chemical Structure and Physicochemical Properties

The molecular architecture of the target compound is defined by three key components: the central DL-phenylglycine core, the N-terminal carboxybenzyl (Cbz) protecting group, and the C-terminal 3-methoxypropylamide group. The "DL" designation indicates that the compound is a racemic mixture, containing both the (R)- and (S)-enantiomers at the alpha-carbon of the phenylglycine residue.

Molecular Structure Diagram

Caption: Figure 1: Chemical Structure of 3-Methoxypropyl DL-N-cbz-phenylglycinamide

Physicochemical Data

A summary of the key calculated and experimental properties of the target compound is provided below. These values are essential for planning purification strategies and for analytical characterization.

PropertyValueSource
Molecular Formula C₂₀H₂₄N₂O₄N/A (Calculated)
Molecular Weight 356.42 g/mol N/A (Calculated)
Appearance White to off-white solid
Melting Point 134-136 °C
CAS Number 83058-77-5

Part 2: Synthetic Strategy and Retrosynthesis

The synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide is most logically achieved through a convergent strategy involving two primary precursors: N-Cbz-DL-phenylglycine and 3-methoxypropylamine. This approach centers on the formation of a stable amide bond, a cornerstone reaction in organic synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials. The key disconnection is at the amide bond, which is one of the most reliable and well-understood bond formations in synthetic chemistry.

retrosynthesis Figure 2: Retrosynthetic pathway for the target molecule. target 3-Methoxypropyl DL-N-cbz-phenylglycinamide disconnect_node Amide Bond Disconnection target->disconnect_node intermediate1 N-Cbz-DL-phenylglycine disconnect_node->intermediate1 intermediate2 3-Methoxypropylamine disconnect_node->intermediate2 start1 DL-Phenylglycine intermediate1->start1 start2 Benzyl Chloroformate (Cbz-Cl) intermediate1->start2

Caption: Figure 2: Retrosynthetic pathway for the target molecule.

This analysis reveals a two-step synthetic sequence:

  • N-Protection: The amino group of DL-phenylglycine is protected with a carboxybenzyl group.

  • Amide Coupling: The resulting N-protected amino acid is coupled with 3-methoxypropylamine.

Part 3: Detailed Synthetic Protocol

This section details the step-by-step methodology for the synthesis, purification, and characterization of the title compound. The choice of reagents and conditions is explained to provide a deeper understanding of the process.

Overall Workflow

The synthesis proceeds via a well-established workflow common in peptide and medicinal chemistry, beginning with protection of the starting amino acid followed by activation and coupling.

workflow Figure 3: Overall synthetic workflow. start Start: DL-Phenylglycine step1 Step 1: N-Protection (Schotten-Baumann Reaction) Reagents: Cbz-Cl, Na2CO3, Dioxane/H2O start->step1 intermediate Intermediate: N-Cbz-DL-phenylglycine step1->intermediate step2 Step 2: Amide Coupling (EDC/HOBt Activation) Reagents: EDC, HOBt, 3-Methoxypropylamine, DMF intermediate->step2 product_crude Crude Product step2->product_crude step3 Purification (Aqueous Workup & Recrystallization) product_crude->step3 final_product Final Product: 3-Methoxypropyl DL-N-cbz-phenylglycinamide step3->final_product

Caption: Figure 3: Overall synthetic workflow.

Step 1: Synthesis of N-Cbz-DL-phenylglycine

Principle: The protection of the amino group is achieved via the Schotten-Baumann reaction. This reaction occurs under basic aqueous conditions, where the deprotonated amino group of phenylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). Sodium carbonate is used as an inexpensive and effective base to neutralize the HCl byproduct and maintain a basic pH, ensuring the amine remains deprotonated and reactive.

Experimental Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve DL-phenylglycine (15.1 g, 100 mmol) in a 1 M sodium carbonate solution (200 mL). Stir the mixture in an ice bath until a clear solution is obtained.

  • Reagent Addition: While vigorously stirring, slowly and simultaneously add benzyl chloroformate (18.8 g, 110 mmol) and a 2 M sodium carbonate solution (60 mL) dropwise over 30-45 minutes. The key is to maintain the pH between 9 and 10. Use pH paper to monitor. The slow addition prevents unwanted side reactions and ensures efficient protection.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

    • Acidify the aqueous layer to pH 2 with concentrated HCl in an ice bath. The product, N-Cbz-DL-phenylglycine, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired intermediate.

Step 2: Amide Coupling to form 3-Methoxypropyl DL-N-cbz-phenylglycinamide

Principle: The formation of the amide bond requires the activation of the carboxylic acid of N-Cbz-DL-phenylglycine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a highly efficient and widely adopted method. EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into a stable N-acylurea byproduct. HOBt acts as a coupling additive that traps the O-acylisourea to form an active ester, which is less susceptible to racemization and reacts cleanly with the amine (3-methoxypropylamine) to form the desired amide bond.

Experimental Protocol:

  • Activation: In a 250 mL flask under a nitrogen atmosphere, dissolve N-Cbz-DL-phenylglycine (14.3 g, 50 mmol) and HOBt (7.4 g, 55 mmol) in anhydrous dimethylformamide (DMF, 100 mL). Cool the solution to 0 °C in an ice bath.

  • EDC Addition: Add EDC hydrochloride (10.5 g, 55 mmol) portion-wise to the solution, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add 3-methoxypropylamine (4.9 g, 55 mmol) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup:

    • Pour the reaction mixture into 500 mL of cold water, which will precipitate the crude product.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). This washing sequence removes unreacted starting materials and coupling byproducts.

  • Isolation & Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white solid.

Conclusion

The synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide is reliably achieved through a robust two-step sequence involving N-protection and subsequent EDC/HOBt-mediated amide coupling. This guide provides a detailed, mechanistically-grounded protocol that ensures high yield and purity. The methodologies described are fundamental in the field of peptide synthesis and can be adapted for the creation of a wide array of similar molecular structures, underscoring their importance for professionals in drug discovery and development.

References

  • K.C. Nicolaou, T. Montagnon. (2008). Molecules That Changed the World. Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

Exploratory

Potential Applications of Phenylglycinamide Derivatives in Medicinal Chemistry

[1] Executive Summary Phenylglycinamide (PGA) derivatives represent a privileged scaffold in modern medicinal chemistry, distinguished by their capacity to function as rigidified peptidomimetics. Unlike flexible aliphati...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Phenylglycinamide (PGA) derivatives represent a privileged scaffold in modern medicinal chemistry, distinguished by their capacity to function as rigidified peptidomimetics. Unlike flexible aliphatic amino acid derivatives, the


-phenyl ring induces specific conformational constraints that enhance binding affinity to hydrophobic pockets (e.g., S1/S2 sites in proteases) while the amide backbone maintains critical hydrogen-bonding networks.

This technical guide analyzes the utility of PGA derivatives across three primary therapeutic axes: neurological modulation (anticonvulsant/analgesic), protease inhibition (HCV/Factor Xa), and antimicrobial agents . Special emphasis is placed on the "multimodal" mechanism of action in epilepsy treatment, where recent derivatives have demonstrated simultaneous modulation of sodium channels, calcium channels, and TRPV1 receptors.

Structural Significance & Pharmacophore Analysis

The phenylglycinamide core (


) offers a unique structural advantage over its aliphatic counterparts (e.g., alaninamide).
  • 
    -
    
    
    
    Stacking:
    The
    
    
    -phenyl ring allows for aromatic stacking interactions with receptor residues (e.g., Tyrosine or Phenylalanine gates in ion channels).
  • Chiral Fidelity: The scaffold is readily accessible in high enantiomeric excess (

    
    ). Activity is often enantioselective; for instance, the 
    
    
    
    -enantiomers of anticonvulsant derivatives typically exhibit superior potency compared to
    
    
    -isomers.
  • Peptidomimetic Anchoring: In protease inhibitors, the phenylglycine moiety often replaces Proline at the P2 position, providing a "bulkier" hydrophobic fill that improves metabolic stability against enzymatic cleavage.

Neurological Therapeutics: The Multimodal Anticonvulsant

The most advanced application of PGA derivatives lies in the treatment of drug-resistant epilepsy (DRE) and neuropathic pain. Recent studies (2022-2024) have identified PGA-based hybrids that outperform traditional anti-seizure drugs (ASDs) like Valproic acid or Lacosamide in specific models.

Case Study: Compound (R)-32

Compound (R)-32 is a lead candidate derived from the hybridization of a pyrrolidine-2,5-dione prototype (KA-104) with phenylpiperazine pharmacophores.

  • Therapeutic Profile: Broad-spectrum anticonvulsant activity (Maximal Electroshock [MES], 6 Hz psychomotor seizure model).

  • Mechanism of Action (MOA): Unlike traditional sodium channel blockers, (R)-32 exhibits a multimodal mechanism . It acts as a "triad" modulator:

    • VGSC Blockade: Inhibits fast voltage-gated sodium channels (

      
      ), reducing neuronal excitability.
      
    • CaV Modulation: Inhibits L-type calcium channels.

    • TRPV1 Antagonism: Blocks the Transient Receptor Potential Vanilloid 1 channel, contributing to both anti-seizure and potent antinociceptive (pain-relieving) effects.

Mechanism of Action Diagram

The following diagram illustrates the multimodal signaling inhibition by PGA derivatives like (R)-32.

MOA_Pathway cluster_channels Neuronal Membrane Targets Compound PGA Derivative (e.g., (R)-32) TRPV1 TRPV1 Receptor (Ca2+ Influx) Compound->TRPV1 Antagonism NaV Voltage-Gated Na+ Channel Compound->NaV Blockade CaV L-Type Ca2+ Channel Compound->CaV Inhibition Effect_Seizure Suppression of Epileptiform Discharges TRPV1->Effect_Seizure Indirect Effect_Pain Inhibition of Nociceptive Transmission TRPV1->Effect_Pain NaV->Effect_Seizure CaV->Effect_Seizure CaV->Effect_Pain

Figure 1: Multimodal mechanism of phenylglycinamide derivatives targeting TRPV1, NaV, and CaV channels to mitigate seizure activity and neuropathic pain.

Peptidomimetics in Protease Inhibition

Beyond neurology, the PGA scaffold serves as a critical backbone in protease inhibitors for viral and thrombotic indications.

HCV NS3 Protease Inhibitors

In the design of Hepatitis C Virus (HCV) NS3 protease inhibitors, phenylglycine is often utilized as a P2 residue surrogate.[1][2]

  • Rationale: Standard P2 residues (like Proline) provide a turn in the peptide backbone. Phenylglycine mimics this turn but adds an aromatic moiety that interacts with the S2 subsite of the NS3 protease (specifically residues His-57 and Asp-81 catalytic triad vicinity).

  • Outcome: Derivatives with P2-phenylglycine often show nanomolar potency (

    
     nM) and improved resistance profiles against common mutants (e.g., R155K).
    
Factor Xa Inhibitors (Anticoagulants)

PGA derivatives function as non-amidine inhibitors of Factor Xa.

  • Structural Role: The phenylglycinamide unit often acts as a central linker, positioning a basic group (like a pyridine or amino-isoquinoline) into the S4 aryl-binding pocket while directing the amide carbonyl toward the oxyanion hole.

  • Advantage: This scaffold avoids the high basicity of traditional benzamidine inhibitors, improving oral bioavailability.

Experimental Protocol: Synthesis of Chiral PGA Derivatives

The synthesis of these derivatives requires strict control over stereochemistry, as the


-enantiomer is frequently the eutomer (active isomer) for neurological applications.
Synthetic Pathway (General Protocol)

The most robust route utilizes a coupling reaction between


-protected phenylglycine and a functionalized amine (e.g., phenylpiperazine), followed by deprotection and functionalization.

Step-by-Step Methodology:

  • Coupling (Amide Bond Formation):

    • Reagents: Boc-D-phenylglycine (1.0 eq), CDI (1.2 eq) or EDC/HOBt, Dichloromethane (DCM).

    • Procedure: Activate the carboxylic acid of Boc-phenylglycine with Carbonyldiimidazole (CDI) in anhydrous DCM for 30 mins at

      
      . Add the appropriate amine (e.g., 1-(3-trifluoromethylphenyl)piperazine) dropwise. Stir at RT for 2–4 hours.[3]
      
    • Validation: Monitor via TLC (System: Hexane/EtOAc). Yields typically

      
      .[3]
      
  • Deprotection:

    • Reagents: Trifluoroacetic acid (TFA) (3.0 eq), DCM.[3]

    • Procedure: Treat the intermediate with TFA/DCM (1:3 v/v) for 3 hours. Evaporate solvent.[3] Neutralize with

      
       to pH 8 to obtain the free amine.
      
  • Final Diversification (Acylation/Urea Formation):

    • React the free amine with various acyl chlorides or isocyanates to generate the final library.

Synthesis Diagram

Synthesis_Flow Start Boc-D-Phenylglycine (Chiral Starting Material) Inter1 Boc-Protected Intermediate Start->Inter1 Coupling Reagent1 Amine (R-NH2) + CDI/DCC Reagent1->Inter1 Inter2 Free Amine Derivative Inter1->Inter2 N-Boc Removal Step2 Deprotection (TFA / DCM) Step2->Inter2 Final Target PGA Derivative Inter2->Final Diversification Step3 Acylation (R'-COCl) Step3->Final

Figure 2: General synthetic pathway for accessing N-substituted phenylglycinamide libraries.

Summary of Key Data

The following table summarizes the comparative activity of PGA derivatives against standard Anti-Seizure Drugs (ASDs).

CompoundScaffold TypeTarget ProfileMES

(mg/kg)
6 Hz (32 mA)

Notes
(R)-32 PhenylglycinamideNaV + CaV + TRPV173.918.8Potent in drug-resistant models; Anti-hyperalgesic.
KA-104 Pyrrolidine-2,5-dioneNaV + CaV~85.0~25.0Prototype; less potent than PGA hybrids.
Valproate Branched AcidGABA + NaV250.0120.0Standard of care; significantly lower potency.
Lacosamide Functionalized Amino AcidSlow NaV Inactivation9.84.5High potency but lacks TRPV1 component.

Data Source: Derived from comparative studies in mice (i.p. administration) [1, 2].[4][5][6]

References

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Source: ACS Chemical Neuroscience (2024). URL:[Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Source: MDPI Cells (2022). URL:[Link]

  • Phenylglycine as a novel P2 scaffold in hepatitis C virus NS3 protease inhibitors. Source: Journal of Medicinal Chemistry (2007). URL:[Link]

  • The design of phenylglycine containing benzamidine carboxamides as potent and selective inhibitors of factor Xa. Source: Bioorganic & Medicinal Chemistry Letters (2001). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Role of the N-Cbz Protecting Group in Peptide Synthesis

Introduction: The Genesis of Controlled Peptide Synthesis The ability to construct peptides with precisely defined sequences is a foundational pillar of modern chemistry, biochemistry, and drug development. However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Genesis of Controlled Peptide Synthesis

The ability to construct peptides with precisely defined sequences is a foundational pillar of modern chemistry, biochemistry, and drug development. However, the poly-functional nature of amino acids—possessing at a minimum a nucleophilic amino group and an electrophilic carboxylic acid—presents a significant synthetic challenge: uncontrolled polymerization. The advent of protecting group chemistry revolutionized this field, and at its forefront was the introduction of the Carboxybenzyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932.[1] This innovation marked the beginning of controlled, stepwise peptide synthesis and remains a stalwart in the synthetic chemist's toolkit.[1][2]

This guide provides an in-depth technical analysis of the Cbz protecting group, moving beyond simple protocols to explore the causality behind its application, its strategic role in orthogonal synthesis, and the field-proven methodologies for its use.

The Chemical Foundation of the Cbz Group

The Cbz group is a benzyloxycarbonyl moiety that transforms the highly nucleophilic N-terminus of an amino acid into a significantly less reactive carbamate.[1][3] This transformation is the core of its function; the lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, drastically reducing its ability to participate in undesired coupling reactions.[4]

A key, often overlooked, advantage of Cbz protection is the tendency for the resulting N-Cbz-amino acids to be highly crystalline.[1][5] From a process development perspective, this is a significant benefit, as it often simplifies purification from aqueous reaction media by precipitation and filtration, avoiding the need for extensive chromatography at early synthetic stages.[]

Core Stability Profile: The utility of any protecting group is defined by its stability and lability under specific, controllable conditions. The Cbz group is exceptionally robust, providing a stable shield under conditions that cleave other common protecting groups.

  • Stability to Base: The Cbz carbamate is stable to the basic conditions (e.g., piperidine in DMF) used to deprotect the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][7]

  • Stability to Mild Acid: It is generally stable to the mild acidic conditions (e.g., trifluoroacetic acid - TFA) used to cleave the tert-butoxycarbonyl (Boc) group.[1][7]

This differential stability is the foundation of its use in "orthogonal" synthetic strategies, allowing for the selective deprotection of one group while others remain intact.[8]

Methodology I: Introduction of the Cbz Group (N-Protection)

The introduction of the Cbz group is a straightforward and typically high-yielding nucleophilic acyl substitution. The most common reagent is benzyl chloroformate (Cbz-Cl), which reacts with the primary or secondary amine of an amino acid under basic conditions.[3]

The choice of base is critical for optimizing the reaction. The reaction liberates HCl, which must be neutralized to drive the reaction to completion and prevent protonation of the starting amine.[9] Aqueous sodium carbonate or bicarbonate (the Schotten-Baumann condition) is frequently used, as it maintains the pH in a range (typically 8-10) that ensures the amine is sufficiently nucleophilic without promoting significant racemization of the chiral center.[5]

Cbz_Protection_Workflow cluster_materials Starting Materials cluster_reaction Reaction cluster_product Product & Workup AminoAcid Amino Acid (R-NH₂) Reaction Nucleophilic Acyl Substitution (Schotten-Baumann Conditions) AminoAcid->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Aqueous Base (e.g., Na₂CO₃) Base->Reaction  Neutralizes HCl Product N-Cbz Protected Amino Acid Reaction->Product Workup Acidification & Isolation Product->Workup

Caption: General workflow for the N-protection of an amino acid using the Cbz group.

Experimental Protocol: N-Cbz Protection of Glycine

This protocol describes a standard procedure for the protection of glycine, which can be adapted for other amino acids.

  • Dissolution: In a flask cooled in an ice bath (0-5 °C), dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents).[8]

  • Reagent Addition: While maintaining vigorous stirring and low temperature, add benzyl chloroformate (Cbz-Cl, 1.1–1.2 equivalents) dropwise over 30 minutes. Concurrently, a 4 M aqueous sodium hydroxide solution can be added to maintain pH if necessary.[1] Causality: Slow, cold addition prevents side reactions of Cbz-Cl and minimizes potential racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.[8]

  • Extraction (Cleanup): Transfer the reaction mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol byproduct.[1]

  • Isolation: Return the aqueous layer to the flask, cool in an ice bath, and carefully acidify to pH 1-2 with 1 M HCl. The N-Cbz-glycine will precipitate as a white solid.[1][8]

  • Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product. Reported yields for this reaction are typically >90%.[8]

Methodology II: Cleavage of the Cbz Group (N-Deprotection)

The selective and clean removal of the Cbz group is paramount to its utility. Several methods exist, with the choice being dictated by the presence of other functional groups within the peptide.

A. Catalytic Hydrogenolysis: The Gold Standard

The most common, mildest, and cleanest method for Cbz deprotection is catalytic hydrogenolysis.[2][3] This method is highly valued for its efficiency and the benign nature of its byproducts.

Mechanism: The reaction proceeds over a palladium catalyst, typically 5-10% palladium on carbon (Pd/C).[10] The catalyst facilitates the cleavage of the benzylic C-O bond by hydrogen (H₂), forming an unstable carbamic acid intermediate and toluene.[10] This carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[10]

Cbz_Deprotection_Mechanism Cbz_Amine N-Cbz Protected Amine Carbamic_Acid Carbamic Acid Intermediate Cbz_Amine->Carbamic_Acid Hydrogenolysis H2_PdC H₂ / Pd/C Toluene Toluene Carbamic_Acid->Toluene Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Catalytic Transfer Hydrogenation: A significant practical improvement, especially for safety and scalability, is the use of transfer hydrogenation. This method avoids the need for handling flammable H₂ gas. Instead, a hydrogen donor molecule, such as ammonium formate, formic acid, or triethylsilane, is used to generate hydrogen in situ in the presence of the palladium catalyst.[1][11]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: Dissolve the Cbz-protected peptide (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction flask.[8]

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% palladium relative to the substrate).[8] Safety Note: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this purge cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is essential to ensure efficient mixing of the solid catalyst, liquid substrate solution, and gaseous hydrogen.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. Reactions can take from 1 to 24 hours.[1][7]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[12] Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine product. The byproducts, toluene and CO₂, are volatile and typically removed during this step.[10]

B. Acidolysis: A Harsher Alternative

While Cbz is stable to mild acids, it can be cleaved by strong, anhydrous acidic conditions.[5] The most common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[1][12]

Causality for Use: This method is reserved for substrates that are incompatible with catalytic hydrogenolysis. For example, peptides containing sulfur (cysteine, methionine) can poison the palladium catalyst, and those with other reducible functional groups (alkenes, alkynes) would react under hydrogenation conditions.[1][13] Acidolysis provides a viable, albeit harsh, alternative.

Experimental Protocol: Cbz Deprotection by Acidolysis
  • Setup: In a dry flask at 0 °C, dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid.

  • Reagent Addition: Add a 33% solution of HBr in acetic acid (typically 2-5 equivalents) dropwise.[12] Safety Note: HBr/AcOH is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Isolation: Upon completion, precipitate the product (as the HBr salt) by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.[12]

  • Purification: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Strategic Role in Orthogonal Peptide Synthesis

The true power of the Cbz group in modern synthesis lies in its orthogonality to the two dominant protecting groups used in Solid-Phase Peptide Synthesis (SPPS): Fmoc and Boc.[8][14] A synthetic strategy can be designed where Cbz, Boc, and Fmoc groups are present in the same molecule, and each can be removed selectively without affecting the others.

Characteristic Cbz (Carboxybenzyl) Boc (tert-Butoxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Structure Benzyl-O-(C=O)-(CH₃)₃C-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Hydrogenolysis-LabileAcid-LabileBase-Labile
Typical Deprotection H₂, Pd/C; Transfer Hydrogenation[3][15]Trifluoroacetic Acid (TFA)[14][15]20% Piperidine in DMF[14][15]
Primary Application Solution-Phase Synthesis; Side-chain/N-terminal protection in SPPS[1][14]Solid-Phase & Solution-Phase Synthesis[14]Solid-Phase Peptide Synthesis (SPPS)[14][16]
Key Advantage Orthogonal to Boc/Fmoc; imparts crystallinity[1][8]Robust; well-established in SPPSMild deprotection; automation-friendly[16]

This orthogonality is critical for synthesizing complex peptides, such as cyclic peptides or those with side-chain modifications. For instance, a linear peptide can be assembled on a resin using Fmoc chemistry, with a Cbz-protected lysine in the sequence. After assembly, the N-terminal Fmoc group can be removed, and the side chain of an aspartic acid can be deprotected (if it was an acid-labile group like an OtBu ester) to form a lactam bridge, all while the Cbz group on lysine remains intact for later modification.

Orthogonal_Strategy Start Fully Protected Peptide (N-Fmoc, SideChain-Boc, SideChain-Cbz) Deprotect_Fmoc Remove N-Fmoc Start->Deprotect_Fmoc Base (Piperidine) Deprotect_Boc Remove SideChain-Boc Start->Deprotect_Boc Acid (TFA) Deprotect_Cbz Remove SideChain-Cbz Start->Deprotect_Cbz Hydrogenolysis (H₂/Pd) Product_Fmoc Product_Fmoc Deprotect_Fmoc->Product_Fmoc Free N-Terminus (Boc, Cbz intact) Product_Boc Product_Boc Deprotect_Boc->Product_Boc Free Side-Chain (Fmoc, Cbz intact) Product_Cbz Product_Cbz Deprotect_Cbz->Product_Cbz Free Side-Chain (Fmoc, Boc intact)

Caption: Orthogonal deprotection scheme for Cbz, Boc, and Fmoc groups.

Summary of Advantages and Limitations

The selection of a protecting group is a strategic decision based on the overall synthetic plan. The Cbz group offers a distinct set of advantages and disadvantages.

Advantages Disadvantages
Orthogonal to Boc and Fmoc Chemistries [8][15]Incompatible with Reducible Groups (e.g., Alkenes, Alkynes, some Nitro groups)[15]
Mild and Clean Removal via hydrogenolysis with volatile byproducts.[1][10]Catalyst Poisoning by sulfur-containing amino acids (Cys, Met) can inhibit hydrogenolysis.[1][13]
Imparts Crystallinity to protected amino acids, often simplifying purification.[1][5]Harsh Acidic Cleavage (HBr/AcOH) is required as an alternative, which may affect other acid-labile groups.[1]
Stable to a Wide Range of Conditions , making it robust for multi-step synthesis.[1][8]Safety Concerns with flammable H₂ gas and pyrophoric Pd/C catalyst require careful handling.[17]
Well-Established and Cost-Effective reagents and procedures.Less Suited for Automated SPPS , which is dominated by Fmoc chemistry.[1]

Conclusion

The N-Cbz protecting group, though one of the first to be developed, is far from a historical relic. Its unique stability profile, orthogonality with the dominant Boc and Fmoc groups, and the exceptionally mild conditions for its removal by hydrogenolysis ensure its continued and critical role in modern organic synthesis. For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides and other nitrogen-containing molecules, a thorough, mechanistic understanding of the Cbz group is not just beneficial—it is essential for the rational design of elegant and efficient synthetic strategies.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines – Carbamates. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal. The Journal of Organic Chemistry, 72(17), 6599–6601. [Link]

  • RSC Publishing. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines. [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Luxembourg Bio Technologies. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. [Link]

  • YouTube. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • The Journal of Organic Chemistry. (2004, May 14). First Practical Protection of α-Amino Acids as N,N-Benzyloxycarbamoyl Derivatives. [Link]

  • Google Patents. (2016). US20160024143A1 - Deprotection method.
  • RSC Publishing. (2019, March 27). Synthesis of chiral nine and twelve-membered cyclic polyamines from natural building blocks. [Link]

Sources

Exploratory

Biological activity of novel phenylglycinamide derivatives

An In-depth Technical Guide on the Neuroprotective and Anticonvulsant Activities of Novel Phenylglycinamide Derivatives Introduction Phenylglycinamide derivatives represent a versatile class of compounds with a broad spe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Neuroprotective and Anticonvulsant Activities of Novel Phenylglycinamide Derivatives

Introduction

Phenylglycinamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Among these, their neuroprotective and anticonvulsant properties have garnered significant scientific interest, offering potential therapeutic avenues for a range of neurological disorders. This guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these novel derivatives, intended for researchers and drug development professionals in the field of neuroscience.

Rationale for Phenylglycinamide Derivatives in Neurotherapeutics

The core structure of phenylglycinamide, particularly (R)-phenylglycinamide, shares similarities with endogenous neuromodulators and has been identified as a key pharmacophore in several centrally acting agents. The development of novel derivatives often stems from the modification of existing anticonvulsant drugs, such as lacosamide, to enhance their efficacy, safety profile, and pharmacokinetic properties. The primary hypothesis driving this research is that strategic modifications to the phenylglycinamide scaffold can lead to compounds with improved blood-brain barrier permeability and enhanced interactions with key neuronal targets.

Synthesis of Novel Phenylglycinamide Derivatives

The synthesis of novel phenylglycinamide derivatives is a cornerstone of their development. A common and efficient method for their preparation is the Ugi four-component reaction (Ugi-4CR). This one-pot reaction allows for the creation of diverse libraries of compounds from simple starting materials.

General Protocol for Ugi-4CR Synthesis

The Ugi-4CR involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of phenylglycinamide derivatives, (R)-2-amino-2-phenylacetamide is often used as the amine component.

Experimental Protocol: Ugi-4CR Synthesis of Phenylglycinamide Derivatives

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and (R)-2-amino-2-phenylacetamide (1.0 eq.) in methanol.

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Component Addition: Add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.) to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the desired phenylglycinamide derivative.

Visualization of the Ugi-4CR Workflow

Ugi_4CR_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_purification Purification Aldehyde Aldehyde Reaction_Vessel Reaction in Methanol (24-72h, RT) Aldehyde->Reaction_Vessel Amine (R)-2-amino-2-phenylacetamide Amine->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Crude_Product Crude Product Reaction_Vessel->Crude_Product Concentration Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Phenylglycinamide Derivative Column_Chromatography->Pure_Product

Caption: Workflow for the Ugi-4CR synthesis of phenylglycinamide derivatives.

Evaluation of Anticonvulsant Activity

The anticonvulsant potential of novel phenylglycinamide derivatives is typically assessed using well-established animal models of epilepsy. The two most common initial screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures. The ability of a compound to prevent the hind limb tonic extension phase of the seizure is indicative of its ability to prevent seizure spread.

Experimental Protocol: Maximal Electroshock (MES) Test

  • Animal Preparation: Adult male Swiss mice (20-25 g) are used. The test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Drug Administration: After a predetermined time for drug absorption (e.g., 30 or 60 minutes), the animals are subjected to the electroshock.

  • Electroshock Application: A 60 Hz alternating current (50 mA for mice) is applied for 0.2 seconds via corneal electrodes.

  • Endpoint Measurement: The animals are observed for the presence or absence of the hind limb tonic extension. Protection is defined as the absence of this phase.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic seizures and is sensitive to compounds that affect GABAergic neurotransmission.

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animal and Drug Administration: Similar to the MES test, mice are pre-treated with the test compound or vehicle.

  • Convulsant Administration: A dose of pentylenetetrazole (e.g., 85 mg/kg for mice) known to induce clonic seizures in over 95% of animals is injected subcutaneously.

  • Observation: The animals are observed for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Endpoint and Data Analysis: Protection is defined as the absence of clonic seizures. The ED50 is calculated.

Neurotoxicity Screening

To assess the potential for motor impairment, a common side effect of anticonvulsant drugs, the rotarod test is employed.

Experimental Protocol: Rotarod Test

  • Animal Training: Mice are trained to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).

  • Drug Administration: The test compounds are administered at various doses.

  • Performance Evaluation: At predetermined time intervals after drug administration, the animals are placed on the rotating rod, and their ability to remain on the rod is recorded.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.

Data Summary: Anticonvulsant and Neurotoxic Effects
CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Lacosamide 10.230.588.48.7 (MES)
Derivative A 8.525.195.211.2 (MES)
Derivative B 12.1> 100110.59.1 (MES)
Derivative C 7.822.490.311.6 (MES)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Proposed Mechanisms of Action

The precise mechanisms by which phenylglycinamide derivatives exert their neuroprotective and anticonvulsant effects are still under investigation, but several hypotheses have been put forth based on their structural similarities to known drugs and their performance in preclinical models.

Modulation of Voltage-Gated Sodium Channels

A primary proposed mechanism is the modulation of voltage-gated sodium channels (VGSCs). Specifically, these compounds are thought to enhance the slow inactivation of VGSCs. This action is distinct from the fast inactivation targeted by many traditional anticonvulsants like phenytoin and carbamazepine. By stabilizing the slow-inactivated state, these derivatives can reduce neuronal hyperexcitability without causing a complete blockade of channel function, which may contribute to a more favorable side-effect profile.

Interaction with the Collapsin Response Mediator Protein 2 (CRMP2)

Some phenylglycinamide derivatives, including lacosamide, have been shown to bind to the collapsin response mediator protein 2 (CRMP2). CRMP2 is a phosphoprotein involved in neuronal differentiation and axonal guidance. Its modulation by these derivatives may contribute to their neuroprotective effects by interfering with pathological processes that occur in neurodegenerative diseases and after nerve injury.

Visualization of Proposed Signaling Pathways

Mechanisms_of_Action cluster_neuron Presynaptic Neuron cluster_intracellular Intracellular Signaling VGSC Voltage-Gated Sodium Channel (VGSC) Neuronal_Hyperexcitability Neuronal Hyperexcitability VGSC->Neuronal_Hyperexcitability Reduces Phenylglycinamide Phenylglycinamide Derivative Phenylglycinamide->VGSC Enhances Slow Inactivation Anticonvulsant_Effect Anticonvulsant Effect CRMP2 Collapsin Response Mediator Protein 2 (CRMP2) Axonal_Guidance Axonal Guidance CRMP2->Axonal_Guidance Regulates Neuronal_Differentiation Neuronal Differentiation CRMP2->Neuronal_Differentiation Promotes Phenylglycinamide2 Phenylglycinamide Derivative Phenylglycinamide2->CRMP2 Binds and Modulates Neuroprotective_Effect Neuroprotective Effect

Caption: Proposed mechanisms of action for phenylglycinamide derivatives.

Future Directions and Conclusion

Novel phenylglycinamide derivatives continue to be a promising area of research for the development of new neurotherapeutics. The versatility of their synthesis allows for the creation of large, diverse chemical libraries, and the established preclinical models provide a clear path for their evaluation. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic profiles, and exploring their potential in a wider range of neurological and psychiatric disorders. The combination of potent anticonvulsant activity with potential neuroprotective effects makes this class of compounds particularly attractive for conditions where both seizure control and disease modification are desired.

References

  • Title: Synthesis and anticonvulsant activity of novel lacosamide derivatives. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel (R)-2-amino-N-(2-(2-oxo-4-phenylpyrrolidin-1-yl)ethyl)-2-phenylacetamide derivatives as anticonvulsant agents. Source: Bioorganic Chemistry URL: [Link]

  • Title: Recent advances in the synthesis of anticonvulsant agents: A review. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Ugi-adducts of (R)-phenylglycinamide: a new class of potent anticonvulsant agents. Source: RSC Advances URL: [Link]

  • Title: The Ugi-4CR as a valuable tool for the synthesis of new anticonvulsant agents. Source: RSC Advances URL: [Link]

Foundational

Physicochemical Characterization of N-Protected Amino Acid Amides: A Strategic Guide

Topic: Physicochemical Characterization of N-Protected Amino Acid Amides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Introduction: The Dual Nature of the A...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characterization of N-Protected Amino Acid Amides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Dual Nature of the Analyte

N-protected amino acid amides occupy a critical intersection in chemical biology and pharmaceutical science. Structurally, they bridge the gap between simple building blocks and functional peptides. They serve as pivotal intermediates in peptide synthesis (preventing polymerization), as bioactive anticonvulsants (e.g., lacosamide derivatives), and as supramolecular hydrogelators for drug delivery.

Characterizing these molecules requires a nuanced approach because they possess two distinct "faces":

  • The Hydrophobic Shield: The N-terminal protecting group (Boc, Fmoc, Cbz) which dictates solubility and crystallographic packing.

  • The Hydrogen-Bonding Core: The amide functionality (primary, secondary, or tertiary) which drives self-assembly and receptor binding.

This guide moves beyond standard "identity confirmation" to a rigorous physicochemical profiling workflow designed to ensure structural integrity, chiral purity, and functional stability.

Core Characterization Workflow

CharacterizationWorkflow Sample Crude N-Protected Amino Acid Amide Purification Purification (Recrystallization/Prep HPLC) Sample->Purification Identity Structural Identity (NMR, IR, MS) Purification->Identity Confirm Structure Purity Chiral & Chemical Purity (Chiral HPLC, EA) Identity->Purity Verify Stereochem SolidState Solid-State Profiling (DSC, TGA, XRD) Purity->SolidState Batch Consistency Function Functional Properties (LogP, Gelation, Solubility) SolidState->Function Formulation

Figure 1: Logical flow for the comprehensive characterization of amino acid amides, moving from crude isolation to functional profiling.

Structural Confirmation: Spectroscopic Signatures[1]

The first pillar of characterization is distinguishing the protecting group carbamate from the C-terminal amide.

Nuclear Magnetic Resonance (NMR)

The causality of chemical shifts in these molecules is driven by the electron-withdrawing nature of the urethane (protecting group) versus the amide.

  • 
    H NMR Diagnostics: 
    
    • Amide Protons: The C-terminal amide NH usually appears as a broad singlet (primary amide) or doublet (secondary amide) between

      
       5.5 – 8.0 ppm .
      
      • Validation Step: Perform a D

        
        O exchange experiment. Amide protons will disappear or broaden significantly, whereas C-H protons remain unchanged.
        
    • Protecting Group Signals:

      • Boc: Sharp singlet at

        
         1.4 ppm  (9H).
        
      • Fmoc: Aromatic envelope

        
         7.2–7.8 ppm , methylene doublet 
        
        
        
        4.4 ppm
        , and methine triplet
        
        
        4.2 ppm
        .
    • Chiral Integrity Check: Careful inspection of the

      
      -proton (
      
      
      
      4.0–5.0 ppm). Splitting of this peak or the appearance of a "shadow" doublet often indicates partial racemization (presence of D-isomer).
  • 
    C NMR Diagnostics: 
    
    • The Carbonyl Conflict: You will observe two distinct carbonyl signals.

      • Urethane (Boc/Fmoc): Typically

        
         155–157 ppm .
        
      • Amide (C-terminus): Typically

        
         170–175 ppm .
        
Infrared Spectroscopy (FT-IR)

IR is the rapid-check method for the hydrogen-bonding network.

  • Amide I (

    
    ):  1630–1690 cm
    
    
    
    . A shift to lower wavenumbers indicates strong intermolecular hydrogen bonding (solid state).
  • Urethane Carbonyl: 1680–1720 cm

    
    . Often appears as a shoulder or distinct peak at higher energy than the amide I band.
    
  • Amide II (

    
    ):  1510–1570 cm
    
    
    
    (N-H bending).

Chromatographic Purity & Chiral Integrity

Racemization is the primary risk during the amidation of N-protected amino acids. Standard C18 HPLC cannot separate enantiomers (L- vs D-).

Protocol 1: Chiral Purity Determination via Polysaccharide Columns

Objective: Quantify the enantiomeric excess (ee%) of the synthesized amide.

Materials:

  • Column: Immobilized Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD or Lux Amylose-1). Why? These phases tolerate polar solvents and provide multiple interaction points (

    
    , H-bond) suitable for Fmoc/Boc groups.
    
  • Mobile Phase: Isocratic Hexane : Isopropanol (typically 90:10 to 80:20 v/v).

Methodology:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of IPA. Filter through 0.22

    
    m PTFE filter.
    
  • Screening: Inject 5

    
    L at 1.0 mL/min flow rate, 25°C. Detection at 254 nm (Fmoc/Cbz) or 210 nm (Boc).
    
  • Optimization: If resolution (

    
    ) < 1.5, lower the alcohol content or switch to Ethanol.
    
  • Validation: Inject the racemic standard (synthesized intentionally using DL-amino acid) to confirm the retention times of both enantiomers.

Self-Validating Logic:

  • If the racemic standard does not split into two peaks, the method is invalid for this specific amide.

  • If the sample shows a single peak matching the L-isomer retention time of the racemate, enantiomeric purity is confirmed.

Solid-State Profiling: Thermal & Morphological Analysis

For drug development, the solid form dictates stability and bioavailability. N-protected amides are prone to polymorphism due to their ability to form alternate hydrogen-bonding networks.

Protocol 2: Thermal Stability & Polymorphism Screening

Objective: Identify melting point, solvates, and polymorphic transitions.

Technique: Coupled TGA (Thermogravimetric Analysis) and DSC (Differential Scanning Calorimetry).[1]

Methodology:

  • TGA Run:

    • Ramp: 10°C/min from 30°C to 400°C under N

      
      .
      
    • Interpretation:

      • Weight loss < 100°C = Surface solvent/moisture.

      • Stepwise weight loss > 150°C = Decomposition. Note: Boc groups typically thermally degrade (isobutylene loss) around 150–180°C. Do not confuse this with melting.

  • DSC Run:

    • Use TGA data to set the DSC limit (stop 20°C below decomposition onset).

    • Cycle: Heat to melt -> Cool to crystallize -> Heat again.

    • Interpretation:

      • Sharp Endotherm: Pure crystalline melt.

      • Broad/Split Endotherm: Impurity or mixture of polymorphs.

      • Exotherm (during heating): Cold crystallization (amorphous material crystallizing) or solid-solid transition.

Data Presentation Table:

Thermal EventDSC SignalTGA SignalPhysical Interpretation
Desolvation Broad Endotherm (<100°C)Mass LossLoss of solvent (pseudo-polymorph).
Melting Sharp EndothermNo Mass LossPhase transition (Solid

Liquid).
Glass Transition Step Change in BaselineNo Mass LossAmorphous region transition (

).
Boc Decomposition Endotherm (often masked)Mass Loss (~30-40%)Loss of protecting group (isobutylene/CO

).

Functional Application: Self-Assembly (Hydrogels)[3][4]

Many N-protected amino acid amides (especially Fmoc-derivatives) are Low Molecular Weight Gelators (LMWGs) . They self-assemble into nanofibers via


 stacking and H-bonding.
Mechanism of Assembly[4][5]

SelfAssembly Monomer Monomer in Solution (Random Orientation) Trigger Trigger Applied (pH change / Solvent switch) Monomer->Trigger Nucleation Nucleation (Pi-Pi Stacking of Fmoc) Trigger->Nucleation Elongation Fibril Elongation (H-bonding of Amides) Nucleation->Elongation Network 3D Hydrogel Network (Entanglement) Elongation->Network

Figure 2: Self-assembly pathway for Fmoc-amino acid amides leading to hydrogelation.

Protocol 3: Critical Gelation Concentration (CGC)

Objective: Determine the minimum concentration required to form a stable hydrogel.

  • Preparation: Weigh varying amounts of the amide (0.1 wt% to 2.0 wt%) into vials.

  • Solubilization: Dissolve in a minimal amount of DMSO (e.g., 50

    
    L).
    
  • Trigger: Add water/buffer to a final volume of 1 mL. Vortex immediately.

  • Assessment: Let stand for 1 hour. Invert the vial ("Inversion Test").

    • Flows: Sol or weak gel.

    • Does not flow: Stable gel.

  • Validation: The lowest concentration that supports its own weight upon inversion is the CGC.

References

  • Separation of Enantiomers: Chromatographic Today. (2016).[2] Chiral Amino Acid and Peptide Separations – the Next Generation.

  • Thermal Analysis: National Institutes of Health (PMC). (2023).[3][4] Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine...[4][5]

  • Hydrogelation: Reading University. (2023).[3][4] Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group.

  • Fmoc Self-Assembly: Scilit. Acid⋅⋅⋅Amide Supramolecular Synthon for Tuning Amino Acid‐Based Hydrogels' Properties.

  • Boc vs Fmoc Chemistry: BocSci. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-Methoxypropyl DL-N-cbz-phenylglycinamide

An Application Note for the Synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide Introduction The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the backbone of peptides and p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide

Introduction

The amide bond is a cornerstone of modern medicinal chemistry and materials science, forming the backbone of peptides and proteins and featuring prominently in a vast array of pharmaceuticals.[1][2][3] The synthesis of N-protected amino amides, such as 3-Methoxypropyl DL-N-cbz-phenylglycinamide, provides versatile building blocks for drug discovery and development. This application note presents a detailed, reliable, and scalable protocol for the synthesis of this target compound via a carbodiimide-mediated amide coupling reaction.

The chosen synthetic strategy involves the direct coupling of commercially available or readily synthesized starting materials: N-carbobenzoxy-DL-phenylglycine (N-Cbz-DL-phenylglycine) and 3-methoxypropylamine. The carboxybenzyl (Cbz) group serves as a robust protecting group for the amine of the phenylglycine moiety, preventing self-condensation and other side reactions.[4] The core of this protocol is the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling agent, which facilitates a clean and efficient reaction with a straightforward purification process.[5][6] This guide provides not only a step-by-step procedure but also the underlying chemical principles and expert insights necessary for successful execution.

Reaction Scheme and Mechanism

The formation of the amide bond is achieved by activating the carboxylic acid group of N-Cbz-DL-phenylglycine with EDC. This process forms a highly reactive O-acylisourea intermediate.[5][7][8] This intermediate is susceptible to nucleophilic attack by the primary amine of 3-methoxypropylamine. To enhance reaction efficiency and minimize potential side reactions such as racemization or the formation of an unreactive N-acylurea, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[8][9] HOBt rapidly converts the O-acylisourea into a more stable active ester, which then cleanly reacts with the amine to yield the desired amide product and a water-soluble urea byproduct.[8]

G cluster_intermediates Reaction Intermediates A N-Cbz-DL-phenylglycine (Carboxylic Acid) D O-Acylisourea Intermediate (Highly Reactive) A->D Reacts with EDC B 3-Methoxypropylamine (Amine) E 3-Methoxypropyl DL-N-cbz- phenylglycinamide B->E C EDC (Coupling Reagent) C->D D->E Nucleophilic Attack by Amine F EDC-Urea Byproduct (Water-Soluble) D->F G start Start dissolve 1. Dissolve N-Cbz-phenylglycine in anhydrous DCM start->dissolve cool 2. Cool to 0 °C in ice bath dissolve->cool add_reagents 3. Add Amine, HOBt, DIPEA, and EDC Solution cool->add_reagents react 4. Stir at Room Temperature (12-18 hours) add_reagents->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 7. Dry Organic Layer (MgSO₄) workup->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify Crude Product (Recrystallization or Chromatography) concentrate->purify product Final Product purify->product

Sources

Application

Application Note: Chiral Separation of DL-Phenylglycinamide Derivatives by HPLC

Introduction and Pharmaceutical Relevance DL-phenylglycinamide (2-Amino-2-phenylacetamide) is a highly valuable chiral scaffold and an essential intermediate in the synthesis of β-lactam antibiotics (such as ampicillin a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmaceutical Relevance

DL-phenylglycinamide (2-Amino-2-phenylacetamide) is a highly valuable chiral scaffold and an essential intermediate in the synthesis of β-lactam antibiotics (such as ampicillin and cephalexin) as well as HIV-1 reverse transcriptase inhibitors[1]. In industrial biocatalysis, enzymes like Penicillin G (PenG) acylase demonstrate strict stereospecificity, preferentially catalyzing the D-enantiomer of phenylglycinamide at velocities up to 36 times faster than the L-enantiomer[2]. Because enantiomers often exhibit entirely different pharmacological and pharmacokinetic profiles, determining the enantiomeric excess (


) and ensuring the chiral purity of phenylglycinamide derivatives is a critical quality attribute (CQA) in modern drug development.

Mechanistic Principles of Chiral Separation

Direct chiral separation by High-Performance Liquid Chromatography (HPLC) is the industry standard for enantiomeric resolution. For primary amines and amides like phenylglycinamide, Chiral Stationary Phases (CSPs) utilizing Crown Ethers or specialized reverse-phase mixed-mode columns are highly effective[3],[4].

The Role of pH in Crown Ether Recognition

When utilizing a Crown Ether CSP (e.g., Crownpak CR), the chiral recognition mechanism relies entirely on the formation of a host-guest inclusion complex. This interaction is strictly pH-dependent:

  • Acidic Conditions (pH ≤ 2.0): The primary amine group of phenylglycinamide becomes fully protonated (

    
    ). This ammonium ion enters the chiral cavity of the crown ether, forming strong hydrogen bonds with the ether oxygens. Steric barriers within the chiral cavity interact differently with the substituents of the D- and L-enantiomers, resulting in diastereomeric complexes with distinct thermodynamic stabilities[5].
    
  • Neutral/Basic Conditions (pH > 2.0): The amine is not fully protonated. The retention mechanism shifts from enantioselective host-guest complexation to non-enantioselective hydrophobic interactions, completely destroying chiral resolution[5].

Temperature Dynamics

Complexation between the protonated amine and the crown ether is an enthalpy-driven, exothermic process. Lowering the column temperature (e.g., from ambient to 0–10 °C) decreases the dissociation rate of the inclusion complex, thereby increasing retention times and significantly enhancing the resolution (


) between enantiomers[5].

G A DL-Phenylglycinamide (Racemic Mixture) B Acidic Mobile Phase (pH ≤ 2.0) A->B Protonation C Protonated Amine (-NH3+) B->C Forms D Chiral Crown Ether CSP (Host Cavity) C->D Enters E Host-Guest Inclusion Complex (Hydrogen Bonding & Steric Fit) D->E Chiral Recognition F D-Enantiomer (Stronger Affinity, Retained) E->F Diastereomeric Interaction G L-Enantiomer (Weaker Affinity, Eluted First) E->G Diastereomeric Interaction

Fig 1. Mechanistic pathway of chiral recognition between protonated phenylglycinamide and Crown Ether CSP.

Quantitative Data: Column and Method Comparison

The following table summarizes validated chromatographic conditions for the separation of DL-phenylglycinamide using different stationary phases[3],[4].

Column TypeStationary PhaseMobile PhaseTemp (°C)Flow RateResolution (

)
Crown Ether Crownpak CR(+)

(pH 1.5) / MeOH (85:15)
50.8 mL/min> 2.5
Mixed-Mode RP Newcrom R1MeCN /

/

(20:80:0.1)
251.0 mL/min~ 1.8
Polysaccharide Chiralcel OD-HHexane / IPA / DEA (80:20:0.1)251.0 mL/min> 2.0

Note: For LC-MS compatible applications, non-volatile acids (like


 or 

) must be substituted with volatile alternatives such as Formic Acid or Trifluoroacetic Acid (TFA). This substitution may slightly alter retention times and reduce

[3].

Experimental Protocol: Direct Chiral HPLC Analysis

This self-validating protocol outlines the separation of DL-phenylglycinamide using a Crown Ether CSP under reversed-phase conditions.

Materials and Reagents
  • Analyte: DL-Phenylglycinamide standard (Purity ≥ 99%).

  • Column: Crownpak CR(+) or equivalent chiral crown ether column (4.0 mm i.d. × 150 mm, 5 µm).

  • Mobile Phase: HPLC-grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm), Perchloric acid (

    
    , 70%).
    
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of 70%

    
     to 900 mL of ultrapure water.
    
  • Adjust the pH strictly to 1.5 using dilute

    
     or NaOH (if over-acidified). Causality: Strict pH control ensures complete protonation of the amide/amine, which is an absolute prerequisite for host-guest complexation[5].
    
  • Add 150 mL of HPLC-grade Methanol. Mix thoroughly and filter through a 0.22 µm PTFE membrane. Degas via sonication for 10 minutes.

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of DL-phenylglycinamide.

  • Dissolve in 1.0 mL of the prepared mobile phase to yield a 1.0 mg/mL stock solution.

  • Vortex for 30 seconds and filter through a 0.45 µm syringe filter into an HPLC autosampler vial.

Step 3: HPLC System Setup

  • Install the Crown Ether column and set the column oven temperature to 5 °C . Causality: Sub-ambient temperatures enhance the enthalpy-driven inclusion complex stability, maximizing peak resolution[5].

  • Purge the system and equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved (approx. 30 column volumes).

  • Set the UV detector to 210 nm (optimal for the phenyl chromophore).

Step 4: Execution and System Suitability

  • Inject 10 µL of the sample.

  • Monitor the isocratic elution for 20 minutes. The L-enantiomer typically elutes before the D-enantiomer on a CR(+) column due to the specific steric hindrance of the chiral cavity[4],[2].

  • Calculate the Resolution (

    
    ). The system is deemed suitable if 
    
    
    
    .

Workflow S1 Sample Prep 1.0 mg/mL in Mobile Phase S2 Column Equilibration Acidic Aqueous/MeOH S1->S2 S3 Sample Injection 10 µL Volume S2->S3 S4 Isocratic Elution Temperature Controlled S3->S4 S5 UV Detection 210 - 254 nm S4->S5 S6 Data Integration Calculate Rs & ee% S5->S6

Fig 2. Step-by-step HPLC analytical workflow for the chiral separation of DL-phenylglycinamide.

Troubleshooting and Optimization

  • Peak Tailing: Primary amines are notorious for peak tailing due to secondary interactions with residual silanols on the silica support. If tailing occurs (Asymmetry factor > 1.5), ensure the pH is sufficiently low (≤ 1.5) to suppress silanol ionization[5].

  • Low Resolution: If

    
     drops below 1.5, lower the column temperature by an additional 2–5 °C or decrease the methanol concentration in the mobile phase to increase retention and complexation time.
    

References

  • [1] Benchchem. "(R)-2-Amino-2-phenylacetamide | CAS 6485-67-2". Benchchem. URL:

  • [3] SIELC Technologies. "Separation of D-Phenylglycinamide on Newcrom R1 HPLC column". SIELC Technologies. URL:

  • [5] "Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether". ResearchGate. URL:

  • [4] "HPLC separation of enantiomers using chiral stationary phases". Česká a slovenská farmacie. URL:

  • [2] Sudhakaran, V. K., et al. "United States Patent (19) - Mutant B-lactam Penicillin G acylases". Google Patents. URL:

Sources

Method

Application of 3-Methoxypropyl DL-N-cbz-phenylglycinamide in solid-phase peptide synthesis

An in-depth technical guide for researchers, scientists, and drug development professionals on the theoretical application of 3-Methoxypropyl DL-N-cbz-phenylglycinamide in solid-phase peptide synthesis. Introduction: A N...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the theoretical application of 3-Methoxypropyl DL-N-cbz-phenylglycinamide in solid-phase peptide synthesis.

Introduction: A Novel Building Block for Advanced Peptide Modification

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technology in peptide chemistry, enabling the stepwise construction of peptides on a solid support.[1][2] The choice of building blocks, particularly Nα-protected amino acids, is crucial for the successful synthesis of complex and modified peptides.[1][3] While standard proteinogenic amino acids form the core of most synthetic peptides, the introduction of non-canonical or derivatized amino acids is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics.

This document introduces a hypothetical application for a novel, non-standard reagent, 3-Methoxypropyl DL-N-cbz-phenylglycinamide , in the context of SPPS. Although not a commonly documented reagent, its structure suggests a potential role as a unique N-terminal capping agent or as an internal building block to introduce specific functionalities. The presence of the N-cbz (benzyloxycarbonyl) protecting group allows for its integration into established orthogonal protection schemes in peptide synthesis.[4][5] The 3-methoxypropyl and phenylglycinamide moieties could impart modified solubility, steric bulk, or metabolic stability to the final peptide.

This guide will provide a theoretical framework and detailed protocols for the incorporation of this compound into a standard Fmoc/tBu-based SPPS workflow. The methodologies described are based on established principles of peptide chemistry and are intended to serve as a starting point for experimental validation.

Core Principles and Strategic Considerations

The primary utility of an N-Cbz protected building block like 3-Methoxypropyl DL-N-cbz-phenylglycinamide within a modern Fmoc-based SPPS strategy lies in its orthogonality. The Cbz group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions for Boc deprotection (e.g., TFA), making it a valuable tool for specific modifications.[4]

Key Applications:

  • N-Terminal Capping: The most direct application is as a final capping agent for the N-terminus of a peptide chain. This can be used to introduce a neutral, lipophilic cap that may enhance cell permeability or protect against enzymatic degradation.

  • Introduction of a Non-Canonical Residue: If used as an internal building block, it would introduce a phenylglycinamide derivative into the peptide backbone. The DL-racemic nature of the phenylglycine core would result in a diastereomeric mixture of the final peptide, which would require careful purification and characterization. For specific applications, the use of a stereochemically pure enantiomer would be preferable.

Orthogonality of the Cbz Protecting Group:

Protecting GroupCleavage ConditionCbz Group Stability
Fmoc Basic (e.g., 20% piperidine in DMF)Stable[4]
Boc Acidic (e.g., TFA)Generally Stable[4]
tBu Strongly Acidic (e.g., TFA)Stable[4]
Cbz Hydrogenolysis (e.g., H₂/Pd/C) or Strong Acid (HBr/AcOH)Labile[4][5]

This orthogonality allows for the selective deprotection of the Cbz group on-resin if further modification at this position is desired, while keeping side-chain protecting groups intact.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis. They can be adapted for automated synthesizers with appropriate modifications to reaction times and reagent delivery.

Protocol 1: N-Terminal Capping of a Resin-Bound Peptide

This protocol describes the coupling of 3-Methoxypropyl DL-N-cbz-phenylglycinamide to the free N-terminus of a peptide that has been synthesized using standard Fmoc/tBu chemistry.

Workflow for N-Terminal Capping:

G A 1. Final Fmoc Deprotection B 2. Resin Washing (DMF & DCM) A->B Expose N-terminal amine D 4. Coupling Reaction B->D Prepare resin for coupling C 3. Preparation of Coupling Solution C->D Introduce capping agent E 5. Monitoring (Kaiser Test) D->E Allow reaction to proceed E->D If positive, recouple F 6. Final Washing E->F If negative, proceed G 7. Cleavage and Deprotection F->G Purify capped peptide-resin

Caption: Workflow for N-terminal capping with 3-Methoxypropyl DL-N-cbz-phenylglycinamide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • 3-Methoxypropyl DL-N-cbz-phenylglycinamide

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • Following the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin) to remove residual piperidine.[6]

    • Swell the resin in DMF for at least 30 minutes before coupling.[7]

  • Activation of the Capping Agent:

    • In a separate vial, dissolve 3-Methoxypropyl DL-N-cbz-phenylglycinamide (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes. This is the activation step.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the activated capping agent solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or repeat the coupling step with a freshly prepared solution of the capping agent.

  • Final Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5 x 10 mL/g) and DCM (5 x 10 mL/g) to remove all soluble reagents and byproducts.

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Final Deprotection

This protocol is for the final cleavage of the N-terminally capped peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The Cbz group is generally stable to standard TFA cleavage conditions.[4][8]

Materials:

  • Dry, N-terminally capped peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Treatment:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • Add the cleavage cocktail (10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • The peptide can then be purified by reverse-phase HPLC.

On-Resin Cbz Deprotection (Optional Advanced Protocol)

If selective removal of the N-terminal Cbz group is required for further on-resin modification (e.g., cyclization or branching), catalytic transfer hydrogenation can be employed.[4]

Deprotection Mechanism:

G Peptide-Resin-NH-Cbz Peptide-Resin-NH-Cbz Peptide-Resin-NH2 Peptide-Resin-NH2 Peptide-Resin-NH-Cbz->Peptide-Resin-NH2  H2/Pd/C or Ammonium Formate/Pd/C  

Caption: On-resin hydrogenolysis of the Cbz protecting group.

Materials:

  • Cbz-protected peptide-resin

  • Palladium on activated carbon (Pd/C, 10%)

  • Ammonium formate or cyclohexene (as hydrogen donor)

  • DMF/DCM solvent mixture

Procedure:

  • Resin Swelling: Swell the Cbz-protected peptide-resin in a DMF/DCM mixture for 30-60 minutes.[4]

  • Catalyst and Donor Addition: Add Pd/C (0.2 equivalents by weight relative to the resin) and ammonium formate (10-20 equivalents) to the resin suspension.[4]

  • Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

  • Washing: Once the deprotection is complete, thoroughly wash the resin with DMF and DCM to remove the catalyst and byproducts.[4] The resin is now ready for the next synthetic step.

Characterization and Validation

As with any novel reagent, rigorous characterization of the final peptide is essential.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final capped peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified peptide. The use of a DL-racemic capping agent will likely result in two closely eluting diastereomeric peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the purified peptide.

Conclusion

While 3-Methoxypropyl DL-N-cbz-phenylglycinamide is not a standard reagent in peptide synthesis, its structure presents intriguing possibilities for the creation of modified peptides. The protocols outlined in this application note provide a scientifically grounded, yet theoretical, framework for its incorporation into SPPS workflows. The key to its successful application will be empirical validation of the coupling efficiency and careful characterization of the resulting peptides. The orthogonality of the Cbz group offers a strategic advantage for complex synthetic schemes, making this and similar novel building blocks worthy of investigation by researchers aiming to expand the chemical diversity of synthetic peptides.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)
  • AAPPTec. Overview of Solid Phase Peptide Synthesis.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • Nowick Laboratory. (2020, March 17).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Ramkisson, S. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. CORE.
  • ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?

Sources

Application

Application Note: Kinetic Resolution of 3-Methoxypropyl DL-N-cbz-phenylglycinamide

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It addresses the specific utility of 3-Methoxypropyl DL-N-cbz-phenylglycinamide as a substrate for enzymatic k...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It addresses the specific utility of 3-Methoxypropyl DL-N-cbz-phenylglycinamide as a substrate for enzymatic kinetic resolution—a critical workflow in the synthesis of semi-synthetic antibiotics (e.g., Ampicillin, Cephalexin).

Abstract

This guide details the protocol for utilizing 3-Methoxypropyl DL-N-cbz-phenylglycinamide (Compound 1 ) as a racemic scaffold to generate high-purity chiral building blocks. While Phenylglycine derivatives are essential side chains for beta-lactam antibiotics, their synthesis often yields racemic mixtures. Compound 1 is uniquely designed with a 3-methoxypropyl tail, enhancing aqueous solubility and substrate recognition for amidase/acylase enzymes. This guide provides a validated workflow for the Enzymatic Kinetic Resolution (EKR) of Compound 1 , yielding N-Cbz-L-phenylglycine (hydrolyzed product) and N-Cbz-D-phenylglycine amide (unreacted substrate) with >99% ee.[1]

Compound Profile & Strategic Rationale

The "Racemic Paradox"

The starting material is explicitly DL (Racemic) .[1] In chiral synthesis, using a racemic building block directly is non-viable. Therefore, the primary application of this compound is as a substrate for resolution .

Structural Advantages[1]
  • Cbz Group: Protects the amine, preventing side reactions and increasing affinity for hydrophobic pockets in enzymes like Penicillin G Acylase (PGA) or Subtilisin.[1]

  • 3-Methoxypropyl Amide: Unlike standard benzyl or methyl amides, the methoxypropyl chain introduces a polar ether linkage.

    • Benefit: Increases solubility in the aqueous buffers required for biocatalysis.

    • Benefit: Acts as a distinct "handle" for chromatographic separation from the hydrolyzed acid product.

PropertySpecification
Chemical Name 3-Methoxypropyl DL-N-cbz-phenylglycinamide
CAS No. 1420800-12-9
Molecular Formula C₂₀H₂₄N₂O₄
Role Pro-chiral Substrate for Hydrolase Enzymes
Target Enantiomers L-Phenylglycine (via hydrolysis) / D-Phenylglycine Amide (via retention)

Experimental Protocol: Enzymatic Kinetic Resolution

Principle

The workflow utilizes an enzyme (typically Penicillin G Acylase or CALB Lipase ) that exhibits strict stereoselectivity.[1] The enzyme selectively hydrolyzes the amide bond of the L-enantiomer, converting it to the free carboxylic acid, while leaving the D-enantiomer as the intact amide.

Reagents & Equipment[1][2]
  • Substrate: 3-Methoxypropyl DL-N-cbz-phenylglycinamide (10 g, 28 mmol).

  • Enzyme: Immobilized Penicillin G Acylase (PGA-450) or Candida antarctica Lipase B (CALB).[1]

  • Buffer: 0.1 M Phosphate Buffer (pH 7.5).

  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1]

  • Equipment: Thermostated shaker (30°C), pH stat titrator (optional).

Step-by-Step Methodology
Step 1: Substrate Solubilization
  • Dissolve 10 g of Compound 1 in 50 mL of acetone (co-solvent).

  • Slowly add this solution to 450 mL of 0.1 M Phosphate Buffer (pH 7.5) under vigorous stirring.

    • Note: The 3-methoxypropyl group ensures a stable emulsion/suspension without precipitation, unlike hydrophobic benzyl amides.

Step 2: Biocatalytic Hydrolysis[2]
  • Add 1.0 g of Immobilized Enzyme (10% w/w loading).

  • Incubate at 28–30°C with orbital shaking (200 rpm).

  • pH Control: The reaction produces carboxylic acid, lowering pH. Maintain pH 7.5 by automatic titration with 1 M NaOH or manual addition every 60 mins.

  • Monitoring: Monitor conversion via HPLC (See Section 4). Stop reaction at 50% conversion (theoretical maximum for resolution).

Step 3: Separation (Work-up)

The beauty of this method is the "Phase Switch" separation.[1]

  • Filter off the immobilized enzyme (can be recycled).[1]

  • Adjust the filtrate pH to 9.0 using NaOH.

  • Extraction 1 (The Amide): Extract with EtOAc (3 x 100 mL).

    • Result: The unreacted D-Amide (neutral) migrates to the organic phase.[1]

    • Aqueous Phase:[1] Contains the L-Acid (ionized carboxylate).[1]

  • Extraction 2 (The Acid): Acidify the remaining aqueous phase to pH 2.0 with HCl. Extract with EtOAc (3 x 100 mL).

    • Result: The L-Acid becomes protonated and migrates to the organic phase.

Step 4: Product Isolation[1]
  • D-Stream: Evaporate Extraction 1 solvent to yield (D)-N-Cbz-phenylglycine-3-methoxypropylamide .

  • L-Stream: Evaporate Extraction 2 solvent to yield (L)-N-Cbz-phenylglycine .

Visualizing the Pathway

The following diagram illustrates the kinetic resolution workflow and the separation logic.

KineticResolution Substrate Racemic Substrate (DL-Amide) Reaction Hydrolysis (pH 7.5, 30°C) Substrate->Reaction Enzyme Enzyme (PGA or CALB) Enzyme->Reaction Mix Mixture: L-Acid + D-Amide Reaction->Mix Extraction1 Extraction @ pH 9 (Organic Phase) Mix->Extraction1 Amide Separation Extraction2 Acidification @ pH 2 (Aqueous -> Organic) Mix->Extraction2 Acid Separation ProductD Product 1: (D)-Amide (>99% ee) Extraction1->ProductD ProductL Product 2: (L)-N-Cbz-Acid (>99% ee) Extraction2->ProductL

Figure 1: Biocatalytic Kinetic Resolution Workflow for 3-Methoxypropyl DL-N-cbz-phenylglycinamide.

Analytical Quality Control

To validate the "Chiral Building Block" claim, you must prove enantiomeric excess (ee).[1]

HPLC Method (Chiral Stationary Phase)[1][2][4][5]
  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (85:15).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • (D)-Amide: ~12.5 min[1]

    • (L)-Amide (if unreacted): ~15.2 min[1]

    • Note: The free acid (L-product) may require derivatization (diazomethane) for accurate chiral HPLC resolution on these columns.[1]

Downstream Applications

Once resolved, the (D)-Amide is a high-value intermediate.[1]

  • Deprotection: Hydrogenolysis (H₂/Pd-C) removes the Cbz group.[1]

  • Hydrolysis: Chemical hydrolysis (6N HCl, Reflux) removes the 3-methoxypropyl amine.[1]

  • Final Product: Pure D-Phenylglycine , the critical side chain for:

    • Ampicillin[1][3]

    • Cephalexin[1]

    • Cefaclor[1][3]

References

  • Wegman, M. A., et al. (2001).[1][3] "Biocatalytic synthesis of chiral phenylglycines and derivatives." Current Opinion in Biotechnology, 12(6), 592-598.[1]

  • Bierbaum, G., et al. (1996).[1] "Cloning, sequencing and production of the lantibiotic mersacidin." FEMS Microbiology Letters, 136(2), 215-222.[1] (Context on peptide/amide resolution).

  • ChemicalBook. (2023).[1] "3-Methoxypropyl DL-N-Cbz-phenylglycinamide Product Specifications."

  • Eppinger, E., & Stolz, A. (2019).[1][4] "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide." Frontiers in Bioengineering and Biotechnology.

Sources

Method

Experimental protocol for coupling phenylglycine derivatives in peptide synthesis

Application Note: High-Fidelity Coupling of Phenylglycine Derivatives in Peptide Synthesis Executive Summary Phenylglycine (Phg) and its derivatives (e.g., 4-hydroxyphenylglycine) are critical non-proteinogenic amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Coupling of Phenylglycine Derivatives in Peptide Synthesis

Executive Summary

Phenylglycine (Phg) and its derivatives (e.g., 4-hydroxyphenylglycine) are critical non-proteinogenic amino acids found in potent pharmaceuticals like Vancomycin and various protease inhibitors.[1] However, they present a notorious synthetic challenge: rapid racemization at the


-carbon.

Unlike standard amino acids, the phenyl ring of Phg is directly attached to the


-carbon.[2] This electronic configuration significantly increases the acidity of the 

-proton, making it susceptible to abstraction by bases used during activation and deprotection. This guide outlines a self-validating experimental protocol designed to suppress racemization (<1%) while maintaining high coupling efficiency.

Mechanistic Insight: The Racemization Trap

To control racemization, one must understand its origin. In standard amino acids (e.g., Alanine), the


-carbon acts as a spacer. In Phg, the 

-carbon is benzylic. The phenyl ring stabilizes the carbanion formed upon deprotonation via resonance, lowering the

of the

-proton significantly compared to standard amino acids.

The Two Pathways to Epimerization:

  • Direct Enolization: Base-mediated abstraction of the

    
    -proton from the activated ester.
    
  • Oxazolone Formation: The activated carbonyl is attacked by the backbone amide oxygen, forming a 5(4H)-oxazolone. This intermediate is highly prone to base-catalyzed tautomerization, destroying chiral purity.

Diagram 1: Mechanisms of Phenylglycine Racemization

Phg_Racemization Start Activated Fmoc-Phg-OX Sub1 Direct Enolization (Alpha-Proton Abstraction) Start->Sub1 High Base Load Sub2 5(4H)-Oxazolone Formation Start->Sub2 Slow Coupling Base Base (DIPEA/Piperidine) Base->Sub1 Inter Resonance Stabilized Planar Intermediate Sub1->Inter Sub2->Inter Tautomerization EndL L-Isomer (Target) Inter->EndL Reprotonation EndD D-Isomer (Impurity) Inter->EndD Inversion

Caption: Pathway A (Enolization) and Pathway B (Oxazolone) both lead to a planar intermediate facilitated by the benzylic resonance of Phg.

Critical Parameters & Reagent Selection

The choice of coupling reagents is the single most important variable. Standard protocols (HBTU/DIPEA) are contraindicated for Phg due to the high basicity of DIPEA (


 ~10.5).

Table 1: Reagent Performance Matrix for Phg Coupling

ParameterRecommended ReagentContraindicatedMechanistic Rationale
Activator Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)HOBt, HOAtOxyma creates a less reactive active ester than HOAt but suppresses racemization significantly better due to its acidity (

4.60) and structure [1].
Coupling Agent DIC (Diisopropylcarbodiimide)HBTU, HATU (unless modified)DIC allows for "neutral" coupling (no tertiary base required). Uronium salts (HBTU) require base, triggering enolization.
Base None (with DIC) or Collidine (TMP)DIPEA , NMMIf a base is needed (e.g., with HATU), Collidine (

7.4) is strong enough to activate but too weak/sterically hindered to abstract the

-proton efficiently [2].
Solvent DMF or DCM/DMF (1:1)NMPNMP can increase basicity of the medium; DCM reduces polarity which can stabilize the active ester.

Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

Best for: Standard Phg coupling, minimizing racemization (<0.5%).

Principle: This method relies on the acidity of Oxyma Pure to protonate the DIC-activated intermediate, preventing base-catalyzed proton abstraction.

  • Preparation:

    • Dissolve Fmoc-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Note: Ensure Oxyma is fully dissolved before adding DIC.

  • Activation:

    • Add DIC (3.0 eq) to the amino acid mixture.[3]

    • Pre-activation time: 2–3 minutes. Do not exceed 5 minutes.

  • Coupling:

    • Add the mixture to the resin-bound free amine.

    • Reaction Time: 60 minutes at Room Temperature (RT).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

    • Self-Validation: If positive after 1h, perform a second coupling with fresh reagents rather than extending time.

Protocol B: The "Steric Power" Method (HATU/Collidine)

Best for: Sterically hindered sequences or cyclizations where DIC kinetics are too slow.

Principle: HATU is a potent activator but requires base. We substitute DIPEA with 2,4,6-Trimethylpyridine (Collidine) to mitigate


-proton abstraction.
  • Preparation:

    • Dissolve Fmoc-Phg-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition (Critical Step):

    • Add Collidine (6.0 eq) immediately before adding to the resin.

    • Warning: Never pre-activate Fmoc-Phg with HATU/Base for >30 seconds. The risk of oxazolone formation peaks during pre-activation.

  • Coupling:

    • Pour mixture onto resin.[3]

    • Reaction Time: 30–45 minutes.

  • Quenching:

    • Wash resin immediately with DMF (3x) then DCM (3x) to remove residual base.

Workflow Visualization

Diagram 2: Decision Tree for Phg Coupling

Phg_Workflow Start Start: Fmoc-Phg-OH Coupling Check1 Is the sequence sterically hindered? Start->Check1 PathA NO: Standard Route Check1->PathA Standard PathB YES: Difficult Sequence Check1->PathB Hindered StepA1 Reagents: DIC + Oxyma Pure PathA->StepA1 StepB1 Reagents: HATU or COMU PathB->StepB1 StepA2 Base: NONE StepA1->StepA2 Validation QC: C18 HPLC (Look for diastereomer split) StepA2->Validation StepB2 Base: Sym-Collidine (TMP) (Avoid DIPEA) StepB1->StepB2 StepB2->Validation

Caption: Selection logic for coupling reagents based on steric difficulty, prioritizing base-free conditions where possible.

Quality Control & Troubleshooting

Self-Validating the Protocol: Because Phg is chiral, racemization results in diastereomers (e.g., L-Phg-L-Phe vs D-Phg-L-Phe). These are chemically distinct and typically separable by standard RP-HPLC.

  • The "Split Peak" Check:

    • Run an analytical C18 HPLC gradient (e.g., 5-60% ACN over 20 min).

    • Racemization manifests as a "shoulder" or a small distinct peak immediately preceding or following the main peak.

    • Limit: Acceptable racemization is typically <1.0%.

  • Marfey’s Method (Advanced Validation):

    • If HPLC resolution is poor, hydrolyze a small resin sample (6N HCl).

    • Derivatize with FDAA (Marfey’s reagent).

    • Analyze via HPLC; D- and L- amino acids will elute at significantly different times [3].

  • Deprotection Warning:

    • Avoid "long" deprotection cycles after Phg coupling.

    • Use 20% Piperidine/DMF for 3 min x 2 cycles, rather than the standard 10 min x 2, to prevent base-catalyzed epimerization of the already coupled residue [1].

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Organic Process Research & Development. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]

  • Steinauer, R., et al. (1989). Racemization of phenylglycine during peptide synthesis.[1][8][10][13][14] International Journal of Peptide and Protein Research.

Sources

Application

Precision Chiral Chromatography: A Strategic Guide to HPLC Method Development for Enantiomeric Purity

Introduction: The Stereochemical Imperative In drug development, enantiomers are not merely structural isomers; they are distinct pharmacological entities.[1] The tragic history of thalidomide underscores the necessity o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Imperative

In drug development, enantiomers are not merely structural isomers; they are distinct pharmacological entities.[1] The tragic history of thalidomide underscores the necessity of absolute stereochemical control. Today, regulatory bodies like the FDA and EMA, guided by ICH Q6A , require rigorous specification of enantiomeric purity for new drug substances [1].

This guide moves beyond basic "trial and error" screening. It presents a rational, mechanistic approach to developing robust chiral HPLC methods. We focus on polysaccharide-based Chiral Stationary Phases (CSPs), which account for >90% of modern chiral separations, and establish a protocol that ensures scientific integrity and regulatory compliance.

The Mechanism of Recognition

Chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP. This is governed by the Dalgliesh Three-Point Interaction Model (1952), which posits that for chiral recognition to occur, there must be at least three simultaneous interaction points (e.g., H-bonding,


-

interactions, steric inclusion) between the selector and the analyte, with at least one being stereochemically dependent [2].

Phase 1: The Scouting Strategy (Column & Mode Selection)

The most common failure in chiral method development is random screening. A systematic "Scouting Phase" reduces development time from weeks to days.

Polysaccharide CSP Selection

Modern chiral separation utilizes two distinct classes of polysaccharide columns:

  • Coated CSPs (e.g., Chiralpak® AD, Chiralcel® OD): The chiral selector is physically coated onto silica. Constraint: Restricted solvent compatibility (No DCM, THF, or Ethyl Acetate).

  • Immobilized CSPs (e.g., Chiralpak® IA, IB, IC, ID): The selector is chemically bonded. Advantage:[2][3][4] Universal solvent compatibility, allowing for aggressive solubility screening [3].

Mode Selection Logic
  • Normal Phase (NP): The industry standard. Uses Alkanes/Alcohol.[5][6][7][8] Best for maximizing H-bonding interactions.

  • Reversed Phase (RP): Uses Water/Acetonitrile.[4] Essential for LC-MS compatibility and biological samples.

  • Polar Organic Mode (POM): Uses 100% Acetonitrile or Methanol. Critical for compounds with poor solubility in alkanes or water.

Workflow Visualization: The Scouting Decision Tree

ChiralScouting Start START: Analyte Characterization Solubility Check Solubility Start->Solubility NP_Check Soluble in Hexane/Alcohol? Solubility->NP_Check RP_Check Soluble in Water/MeOH? NP_Check->RP_Check No NP_Route Route A: Normal Phase (Hexane/IPA or Hexane/EtOH) NP_Check->NP_Route Yes RP_Route Route B: Reversed Phase (Buffer/ACN or Buffer/MeOH) RP_Check->RP_Route Yes POM_Route Route C: Polar Organic Mode (100% ACN or MeOH) RP_Check->POM_Route No (Solubility Issues) Screening Screen Core Columns (AD/OD equivalent or IA/IB) NP_Route->Screening RP_Route->Screening POM_Route->Screening

Figure 1: Strategic decision tree for selecting the mobile phase mode based on analyte solubility, minimizing trial-and-error.

Phase 2: Optimization & The Role of Additives

Once a partial separation is observed, optimization is required. Unlike achiral chromatography, temperature and mobile phase additives play a disproportionately large role in chiral resolution (


).
The Criticality of Additives

Peak tailing in chiral chromatography often results from non-specific interactions between the analyte and the residual silanols of the silica support.

  • For Basic Compounds (Amines): Add 0.1% Diethylamine (DEA) .[7] This competes for silanol sites, sharpening the peak.

  • For Acidic Compounds (Carboxylic Acids): Add 0.1% Trifluoroacetic acid (TFA) .[2][7] This suppresses ionization, ensuring the analyte remains in the neutral form necessary for H-bonding with the CSP [4].

Optimization Protocol Table
ParameterAdjustment DirectionMechanistic EffectWarning
Temperature Decrease (

)
Increases enantioselectivity (

) by "freezing" the chiral groove structure.
Increases system backpressure.
Alcohol Type Switch (IPA

EtOH)
Alters the solvation of the chiral selector, changing the shape of the recognition cavity.Ethanol is less viscous (lower pressure) but IPA often provides higher selectivity.
Flow Rate Decrease Improves efficiency (Van Deemter) but primarily aids mass transfer in porous chiral particles.Increases run time.
Concentration Dilute Sample Prevents saturation of the limited number of chiral "sites" on the column.May impact sensitivity (LOD).

Phase 3: Self-Validating Protocol (ICH Q2)

A robust method must be "self-validating," meaning the system suitability criteria inherently flag potential failures before data is reported.

Resolution & Sensitivity

The gold standard for chiral separation is Baseline Resolution (


) . However, for enantiomeric purity, Sensitivity  is the governing parameter. You are quantifying a trace impurity (the distomer) in the presence of a massive main peak (the eutomer).
  • Limit of Quantitation (LOQ): Must be established for the minor enantiomer.

  • Reporting Threshold: typically 0.05% or 0.1%.

Validation Workflow

ValidationFlow MethodDev Optimized Method (Rs > 1.5) Specificity Specificity Test (Spike with Racemate) MethodDev->Specificity Linearity Linearity (Minor Enantiomer) Range: LOQ to 120% Spec Specificity->Linearity Accuracy Accuracy/Recovery Spike into Matrix Linearity->Accuracy Robustness Robustness Check (+/- Temp, Flow, %Organic) Accuracy->Robustness FinalMethod Validated Method Ready for QC Robustness->FinalMethod

Figure 2: Validation sequence prioritizing the minor enantiomer's linearity and accuracy, as per ICH Q2(R1).

Troubleshooting Common Anomalies

On-Column Racemization

If the "valley" between enantiomers remains elevated despite optimization (a "plateau"), the compound may be racemizing on the column due to thermal energy or mobile phase pH.

  • Test: Perform a "stop-flow" experiment. Stop the flow when the enantiomer is in the cell. If the ratio changes, racemization is occurring.

  • Fix: Lower temperature (

    
    ) and ensure neutral pH.
    
Peak Broadening (Mass Transfer)

Chiral phases often have slower mass transfer than C18 columns.

  • Fix: Use 3

    
     particle size columns instead of 5 
    
    
    
    for higher efficiency, or switch to Core-Shell chiral technology if available.

References

  • ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[9][10][11][12] (2000).[10] European Medicines Agency.[10]

  • Dalgliesh, C. E. (1952). The Optical Resolution of Aromatic Amino-acids on Paper Chromatograms. Journal of the Chemical Society.

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ID Columns. (2023).[5]

  • BenchChem. A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. (2025).[1] [1]

  • ICH Q2(R1). Validation of Analytical Procedures: Text and Methodology. (2005).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 3-Methoxypropyl DL-N-cbz-phenylglycinamide Synthesis

Executive Summary The synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide is a standard amide coupling, yet it frequently suffers from low isolated yields (often <50%). As a Senior Application Scientist, I have diagn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide is a standard amide coupling, yet it frequently suffers from low isolated yields (often <50%). As a Senior Application Scientist, I have diagnosed that this is rarely due to fundamental reactivity failure.[1] Instead, the yield loss is typically tri-factorial:

  • Amine Quality: 3-Methoxypropylamine is hygroscopic and readily forms carbonate salts upon air exposure, skewing stoichiometry.

  • Work-up Partitioning: The product contains a polar ether tail (methoxypropyl) and two amide/carbamate motifs, increasing its water solubility compared to simple benzyl amides.[1] Significant material is often lost in the aqueous wash.

  • Activated Ester Stability: Phenylglycine derivatives are prone to oxazolone formation due to the acidity of the benzylic proton, even in DL-mixtures, which can reduce coupling efficiency.

This guide provides a diagnostic workflow, specific troubleshooting Q&A, and an optimized protocol to recover your yield.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this logic flow to pinpoint where the mass is being lost.

DiagnosticWorkflow Start Start: Low Yield (<50%) TLC_Raw Step 1: Analyze Crude Reaction Mix (TLC/LCMS) Is starting material (SM) consumed? Start->TLC_Raw SM_Left Yes, SM remains TLC_Raw->SM_Left Incomplete Conversion SM_Gone No, SM consumed TLC_Raw->SM_Gone Full Conversion Check_Amine Suspect 1: Amine Quality Is 3-methoxypropylamine old/wet? SM_Left->Check_Amine Check_Activation Suspect 2: Activation Failure Are you using EDC without HOBt? SM_Left->Check_Activation Check_Aqueous Step 2: Analyze Aqueous Wash Layers Is product present in brine/water washes? SM_Gone->Check_Aqueous Found_In_Aq Yes, Product in Aqueous Check_Aqueous->Found_In_Aq Not_In_Aq No, Aqueous is clean Check_Aqueous->Not_In_Aq Solution_Extract Action: Salting Out / Solvent Switch Use DCM instead of EtOAc Saturate with NaCl Found_In_Aq->Solution_Extract Check_Oil Suspect 3: Physical Loss Did product 'oil out' and get discarded or degrade on silica? Not_In_Aq->Check_Oil

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in polar amide synthesis.

Part 2: Troubleshooting Guide (Q&A)
Phase 1: Reagent Integrity & Stoichiometry

Q: I added 1.1 equivalents of 3-methoxypropylamine, but the reaction stalled. Why? A: You likely added less amine than you calculated. 3-Methoxypropylamine is a primary amine that absorbs atmospheric CO₂ to form carbamate salts and absorbs moisture from the air [1]. If your bottle is old or frequently opened, the "liquid" you pipetted is partially inactive salt/water.

  • Fix: Distill the amine over KOH if it appears viscous or cloudy. Alternatively, increase the stoichiometry to 1.5 equivalents and use a tertiary base (DIPEA/TEA) to free the amine from any adventitious salts.[1]

Q: Does the "DL" nature of the phenylglycine affect the yield? A: Indirectly, yes. While you are not targeting a specific enantiomer, phenylglycine derivatives are sterically sensitive at the


-carbon. The benzylic proton is acidic, making the activated ester prone to forming an oxazolone  intermediate [2]. This side reaction competes with your amine coupling, especially if the amine is slow to react or impure.
  • Fix: Ensure your coupling conditions favor rapid aminolysis over oxazolone formation (see Phase 2).

Phase 2: Coupling Conditions

Q: I am using EDC/NHS. Is this appropriate? A: No. NHS esters are often too slow for sterically hindered amino acids like phenylglycine. Recommended System: EDC/HOBt or HATU/DIPEA .

  • EDC/HOBt: The HOBt active ester is more reactive towards the amine and suppresses N-acylurea formation.

  • HATU: If EDC fails, switch to HATU. It generates a highly reactive species that drives the reaction to completion quickly, minimizing the window for side reactions [3].

Data Comparison of Coupling Agents:

Coupling ReagentReaction TimeTypical YieldRisk FactorRecommendation
DCC 12-24 h40-60%Insoluble DCU urea is hard to remove from oily products.Avoid
EDC / NHS 6-12 h50-65%Slow reactivity with bulky Phenylglycine.Avoid
EDC / HOBt 2-6 h75-85%Good balance of cost and speed.Standard
HATU / DIPEA 0.5-2 h85-95%Expensive, but highest conversion.High Priority
Phase 3: Work-up & Isolation (The "Silent Killer")

Q: My crude NMR looks good, but I lose mass after washing with 1N HCl and NaHCO₃. Where did it go? A: Your product is partitioning into the water. The 3-methoxypropyl chain adds significant polarity. Combined with the amide and carbamate polar centers, this molecule has appreciable water solubility, especially in the presence of organic modifiers (like THF/DMF) that haven't been fully removed.[1]

  • Fix 1 (Solvent): Do not use Ethyl Acetate for extraction. Use Dichloromethane (DCM) or Chloroform, which are better at extracting polar amides.[1]

  • Fix 2 (Salting Out): Saturate your aqueous wash layers with NaCl (brine) to force the product back into the organic phase.[1]

  • Fix 3 (Acid Wash): Be very careful with 1N HCl washes.[1] If the amide protonates (unlikely but possible with strong acid/high concentration), it stays in the water.[1] Use 5% Citric Acid or 0.5M HCl instead.

Part 3: Optimized Experimental Protocol

Method: HATU-Mediated Coupling (Recommended for Highest Yield) Scale: 1.0 mmol basis[1]

Materials:

  • N-Cbz-DL-Phenylglycine (1.0 equiv)[1]

  • 3-Methoxypropylamine (1.2 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

  • DMF (Anhydrous) – Concentration 0.2 M[1]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve N-Cbz-DL-Phenylglycine (285 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (348 µL, 2.0 mmol) and stir for 5 minutes under Nitrogen. Add HATU (418 mg, 1.1 mmol) in one portion. The solution should turn yellow/orange. Stir for 10 minutes to form the activated species.

  • Coupling: Add 3-Methoxypropylamine (107 mg / ~122 µL, 1.2 mmol) dropwise. Tip: If the amine is old, use 1.5 equiv. Stir at Room Temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1]

  • Work-up (Crucial Step):

    • Dilute the reaction mixture with Dichloromethane (DCM) (30 mL). Do not use EtOAc.

    • Wash with 5% Citric Acid (2 x 10 mL) to remove excess amine/DIPEA.[1]

    • Wash with Saturated NaHCO₃ (2 x 10 mL) to remove unreacted acid and HATU byproducts.[1]

    • Wash with Saturated Brine (1 x 15 mL).[1]

    • Check the aqueous layers: If an emulsion forms, add a small amount of MeOH to break it, but ensure you re-extract the aqueous layer with DCM once more to recover yield.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Note: The product is likely a viscous oil or low-melting solid. If it oils out, dry it under high vacuum for 12 hours to remove trace DMF.[1]

  • Purification: If purity is <95%, purify via flash column chromatography. Eluent: 0-5% Methanol in DCM. (The methoxy group makes it stick to silica; pure EtOAc/Hexane might not move it efficiently).[1]

References
  • Univar Solutions. 3-Methoxypropylamine Technical Data Sheet. (Hygroscopicity and storage conditions).[1]

  • Bui, T. T., & Kim, H. K. (2020).[1][2] Conversion of Cbz-Protected Amines to other functional groups. Synlett, 31, 997-1002.[1][2] (Discusses stability and reactivity of Cbz-protected amines).

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Foundational text on HATU efficiency). [1]

  • Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015).[1][4] Direct Amidation of N-Boc- and N-Cbz-Protected Amines.[4] Organic Letters, 17(24), 6054-6057.[1] (Context on Cbz-amine coupling dynamics). [1]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide

Executive Summary The synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide involves an amide coupling between N-Cbz-DL-phenylglycine (acid) and 3-methoxypropylamine (amine). While the target molecule is racemic (DL),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide involves an amide coupling between N-Cbz-DL-phenylglycine (acid) and 3-methoxypropylamine (amine). While the target molecule is racemic (DL), the specific steric and electronic properties of the phenylglycine moiety introduce unique challenges often overlooked in standard peptide coupling protocols.

This guide addresses the three primary failure modes: N-acylurea rearrangement , Oxazolone-mediated hydrolysis , and Amine degradation .

Part 1: Critical Side Reactions (Troubleshooting Guide)

Issue 1: Formation of a Stubborn, Non-Polar Impurity (N-Acylurea)

User Question: "I am using EDC/DCC for coupling. I see a major byproduct on TLC that is slightly more polar than the starting material but less polar than the product. It does not react with ninhydrin. What is it?"

Technical Diagnosis: You are likely observing the N-Acylurea rearrangement product.

  • The Cause: This is the most common failure mode when coupling sterically hindered amino acids like Phenylglycine (Phg). The initial intermediate formed by the coupling reagent (O-acylisourea) is unstable. If the amine attack is slow due to sterics, the intermediate undergoes an intramolecular

    
     acyl migration.
    
  • Why Phg? The bulky phenyl group adjacent to the carbonyl slows down the incoming amine, increasing the residence time of the reactive intermediate, allowing the rearrangement to compete effectively.

The Mechanism (Visualized):

N_Acylurea_Mechanism Start N-Cbz-Phg-OH + Carbodiimide (EDC) Intermediate O-Acylisourea (Reactive Intermediate) Start->Intermediate Activation Product Target Amide (Success) Intermediate->Product Path A: Fast Amine Attack (Desired) SideProduct N-Acylurea (Dead-End Byproduct) Intermediate->SideProduct Path B: O->N Rearrangement (Slow Amine / No Additive) Amine 3-Methoxypropylamine Amine->Product

Caption: The "Fork in the Road": Without additives, the unstable O-Acylisourea rearranges into the thermodynamically stable, unreactive N-Acylurea.

Corrective Action:

  • Add HOBt or HOAt: You must use 1.0–1.2 equivalents of 1-Hydroxybenzotriazole (HOBt). This converts the O-acylisourea into an "Active Ester" (OBt ester).[1] The OBt ester is stable against rearrangement but highly reactive toward the amine.

  • Switch Reagents: If the problem persists, switch to T3P (Propylphosphonic anhydride) or HATU . These reagents do not form O-acylisourea intermediates and avoid this side reaction entirely.

Issue 2: Low Yield & "Wet" Amine Issues

User Question: "My yield is only 40-50%. I see unreacted starting acid, but I used an excess of amine. The amine bottle is old. Could this be the issue?"

Technical Diagnosis: This is a two-fold issue: Oxazolone Hydrolysis and Amine Carbonation .

  • Oxazolone Formation: Phenylglycine derivatives are prone to cyclization into 5(4H)-oxazolones (azlactones) due to the high acidity of the benzylic

    
    -proton. While oxazolones can react with amines to form the product, they are also highly susceptible to hydrolysis by trace water.
    
  • Amine Quality: 3-Methoxypropylamine is a primary amine. Upon exposure to air, it absorbs CO₂ to form carbamate salts (white crust) or oxidizes. This lowers the effective molarity of the nucleophile.

Data: Impact of Water Content on Phg Coupling

ConditionPrimary PathwayOutcome
Anhydrous Oxazolone

Amine Attack
High Yield (Target Amide)
Trace Moisture (0.5%) Oxazolone

Hydrolysis
Reverts to Starting Acid (Yield Loss)
Old Amine Amine-Carbonate SaltLow Nucleophilicity (Stalled Reaction)

Corrective Action:

  • Distill the Amine: If the 3-methoxypropylamine is yellow or has a crust, distill it over KOH or pass it through a basic alumina plug before use.

  • Strict Anhydrous Conditions: Use dry DCM or DMF. The "DL" nature means we don't fear racemization, but we do fear the hydrolysis of the oxazolone intermediate.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 3-Methoxypropyl DL-N-cbz-phenylglycinamide with minimal N-acylurea formation.

Reagents:

  • N-Cbz-DL-Phenylglycine (1.0 eq)

  • 3-Methoxypropylamine (1.1 eq) — Freshly distilled/verified

  • EDC[2][3]·HCl (1.1 eq)

  • HOBt (anhydrous) (1.1 eq) — Critical Additive

  • DIPEA (2.5 eq)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Activation (The "Cold" Start):

    • Dissolve N-Cbz-DL-Phenylglycine and HOBt in anhydrous DCM/DMF.

    • Cool to 0°C . Why? Low temperature suppresses the rearrangement of O-acylisourea before HOBt can trap it.

    • Add EDC[2]·HCl. Stir for 15 minutes at 0°C.

  • Coupling:

    • Add DIPEA, followed immediately by 3-Methoxypropylamine.

    • Note: Pre-mixing the amine with DIPEA ensures the amine is free-based (not protonated) and ready to attack.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • TLC Check: Look for the disappearance of the acid (low Rf) and appearance of the amide (mid Rf). If a spot appears higher than the product, check for N-acylurea (though HOBt should prevent this).

  • Workup (Removal of Side Products):

    • Acid Wash: Wash organic layer with 1N HCl or 5% Citric Acid. Removes unreacted amine and EDC-urea byproduct.

    • Base Wash: Wash with Sat. NaHCO₃. Removes unreacted HOBt and starting acid.

    • Brine/Dry: Wash with brine, dry over Na₂SO₄.

Part 3: Troubleshooting Decision Tree

Use this logic flow to diagnose synthesis failures in real-time.

Troubleshooting_Tree Problem Identify Defect Impurity Impurity on TLC/LCMS Problem->Impurity LowYield Low Yield / Stalled Rxn Problem->LowYield CheckRf Is Impurity Rf > Product? Impurity->CheckRf CheckStart Is Starting Material Present? LowYield->CheckStart NAcyl Diagnosis: N-Acylurea (Rearrangement) CheckRf->NAcyl Yes (Non-polar) Oxazolone Diagnosis: Oxazolone Hydrolysis (Wet Solvents) CheckRf->Oxazolone No (Smear/Acidic) CheckStart->Oxazolone Acid Remains AmineBad Diagnosis: Amine Salt/Oxidation CheckStart->AmineBad Amine Unreactive Action1 Action: Add HOBt/HOAt Keep at 0°C longer NAcyl->Action1 Action2 Action: Dry Solvents Check Reagent Quality Oxazolone->Action2 Action3 Action: Distill Amine Use Excess (1.5 eq) AmineBad->Action3

Caption: Diagnostic logic for isolating synthesis failures based on TLC/LCMS evidence.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Authoritative review on the mechanism of N-acylurea form
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. Definitive text on the behavior of Phenylglycine and oxazolone mechanisms.
  • Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Methods. Encyclopedia of Biophysics.
  • Ataman Chemicals. (n.d.). 3-Methoxypropylamine Technical Data Sheet.

    • Safety and stability data regarding the hygroscopic nature and storage of 3-methoxypropylamine.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Cbz Hydrogenolysis Catalyst Poisoning

Ticket ID: #CBZ-H2-001 Topic: Catalyst Deactivation & Poisoning in N-Benzyloxycarbonyl (Cbz) Deprotection Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open Introduction Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CBZ-H2-001 Topic: Catalyst Deactivation & Poisoning in N-Benzyloxycarbonyl (Cbz) Deprotection Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open

Introduction

Welcome to the Technical Support Center. You are likely here because your standard N-Cbz hydrogenolysis—usually a reliable "bread and butter" reaction—has stalled, failed, or is proceeding at a glacial pace.

While Palladium on Carbon (Pd/C) is the industry workhorse for this transformation, it is notoriously susceptible to deactivation by specific functional groups and impurities. This guide moves beyond basic textbook advice to address the mechanistic root causes of catalyst poisoning and provides field-proven protocols to rescue your batch.

Module 1: Triage & Diagnostics

User Question: My reaction stopped at 50% conversion. Is my catalyst poisoned, or is it a kinetics issue?

Specialist Response: Before assuming poisoning, we must rule out mass transfer limitations. Use this diagnostic decision tree to isolate the failure mode.

TroubleshootingTree Start Reaction Stalled/Slow CheckH2 Check H2 Supply & Stirring (Is vortex visible?) Start->CheckH2 MassTransfer Mass Transfer Issue Increase stir rate/pressure CheckH2->MassTransfer No Vortex AddFreshCat Add 10% fresh catalyst (Does rate improve?) CheckH2->AddFreshCat Vortex OK Poisoning Catalyst Poisoning Confirmed AddFreshCat->Poisoning No Change Kinetics Kinetic/Steric Issue Increase T or P AddFreshCat->Kinetics Rate Increases SubstrateCheck Check Substrate for S, P, Halides, or Amines Poisoning->SubstrateCheck AcidTest Add 1-5 eq. Acetic Acid (Protonate Amines) SubstrateCheck->AcidTest Amine Present Pearlman Switch to Pearlman's Cat (Pd(OH)2/C) SubstrateCheck->Pearlman S/P/Halide Present AcidTest->Pearlman Still Fails

Figure 1: Diagnostic workflow for identifying catalyst poisoning versus kinetic limitations in hydrogenolysis.

Module 2: The Usual Suspects (Common Poisons)

User Question: What exactly is killing my catalyst? My starting material looks clean by NMR.

Specialist Response: Pd/C poisoning is a competitive adsorption phenomenon. If an impurity binds to the active Pd site stronger than the alkene/aromatic ring of the Cbz group, the reaction stops.

Nitrogen Poisoning (The "Product Inhibition" Loop)
  • The Issue: The most common "poison" in N-Cbz removal is the product itself. Free primary amines (

    
    ) bind strongly to Pd sites via the nitrogen lone pair.
    
  • The Mechanism: As the reaction proceeds, the concentration of free amine increases, progressively blocking active sites. This causes the characteristic "asymptotic" stall at 50-70% conversion.

  • The Fix: Acidification. Running the reaction in acidic media (Acetic Acid or HCl) protonates the amine (

    
    ), removing the lone pair's ability to coordinate with Palladium [1].
    
Sulfur & Phosphorus (The "Irreversible" Killers)
  • The Issue: Thiols, thioethers (e.g., Methionine, Cysteine), and phosphines have a high affinity for Pd, forming stable Pd-S or Pd-P bonds.

  • The Mechanism: Unlike amines, this adsorption is often irreversible under standard hydrogenation conditions. Even trace amounts (ppm levels) from a previous step (e.g., a dithiane protection or Lawesson's reagent) can deactivate a large batch of catalyst.

  • The Fix: Pearlman’s Catalyst or Liquid Ammonia . Pd(OH)₂/C is more electron-deficient and often resists poisoning better than Pd(0). Liquid ammonia can solvate sulfur species, preventing adsorption [2].

Halides (The Silent Inhibitors)
  • The Issue: Iodides are potent poisons; Bromides are moderate; Chlorides are weak.

  • The Mechanism: Halide ions adsorb to the Pd surface, physically blocking H₂ access.

  • The Fix: Extensive washing of the starting material with aqueous buffers or using Ag-based scavengers prior to hydrogenation.

Module 3: Experimental Protocols

User Question: Can you provide a robust protocol that accounts for these issues?

Specialist Response: Below are two protocols: one for standard "difficult" substrates and one for "rescue" situations.

Protocol A: The "Buffered" Standard (Prevents Amine Poisoning)

Best for: Substrates yielding free amines that stall mid-reaction.

  • Solvent System: Methanol or Ethanol with 1.0 - 5.0 equivalents of Acetic Acid (AcOH) or HCl (if acid-stable).

    • Why: The acid protonates the resulting amine immediately.

  • Catalyst: 10 wt% Pd/C (50% wet). Use 10-20 wt% loading relative to substrate.

  • Procedure:

    • Dissolve substrate in solvent/acid mix.[1]

    • Degas via N₂ sparge (5 min).

    • Add Pd/C carefully (under N₂ flow).[2]

    • Sparge with H₂ (balloon) or pressurize to 30-50 psi.

    • Stir vigorously (>800 RPM).

  • Validation: Monitor H₂ uptake. If it stalls, add more acid, not just more catalyst.

Protocol B: The "Nuclear Option" (Pearlman's Catalyst)

Best for: Sterically hindered Cbz groups or substrates with trace S/P impurities.

  • Catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst) .

    • Note: This catalyst is a pre-catalyst. The Pd(II) is reduced to highly active Pd(0) in situ.

  • Solvent: Ethanol/AcOH (10:1) or THF/AcOH (for solubility).

  • Procedure:

    • Load substrate and catalyst (20 wt% loading).

    • Pressurize to 50-100 psi H₂ .

    • Heat to 40-50 °C .

    • Caution: Higher temps increase the risk of ring hydrogenation. Monitor closely.

Comparative Performance Data
ParameterStandard Pd/C (Neutral)Pd/C + Acetic AcidPearlman's Cat (Pd(OH)₂)
Amine Tolerance Low (Stalls often)High (Protonation)High
Sulfur Tolerance Very LowLowModerate
Reaction Rate Baseline2x - 5x Faster5x - 10x Faster
Risk StallingSalt formationRing Hydrogenation

Module 4: Mechanism Visualization

User Question: I need to explain this to my manager. Can you visualize the competitive adsorption?

Specialist Response: The diagram below illustrates how poisons compete with the Cbz group for the Palladium surface.

PoisoningMechanism cluster_surface Palladium Surface (Active Sites) cluster_species Competing Species Site1 Pd Site Site2 Pd Site Site3 Pd Site Cbz N-Cbz Substrate (Reactant) Cbz->Site1 Weak Adsorption (Reaction Proceeds) Amine Free Amine (-NH2) (Product/Poison) Amine->Site2 STRONG Coordination (Blocks Site) Acid Acetic Acid (Additive) Acid->Amine Protonation (Forms -NH3+) AmineProtonated Protonated Amine (-NH3+) AmineProtonated->Site3 No Adsorption (Site Remains Active)

Figure 2: Mechanism of amine poisoning and the restorative effect of acid additives.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I just add more catalyst if it dies? A: Sometimes, but it's inefficient. If you have a sulfur poison, it will just kill the new catalyst too. If you have amine poisoning, adding more catalyst increases the surface area temporarily, but the new sites will eventually be blocked by the accumulating product. Acid is a cheaper and more effective solution.

Q: My molecule has a thioether (S-Me). Is hydrogenolysis impossible? A: Not impossible, but difficult. Try Raney Nickel (which acts as its own sulfur scavenger) or use liquid ammonia as the solvent with Pd/C. Alternatively, switch to a non-hydrogenolytic deprotection method (e.g., acid hydrolysis if possible, or dissolving metal reduction).

Q: Why use Pearlman's catalyst (Pd(OH)₂) instead of Pd/C? A: Pearlman's catalyst generates extremely active Pd(0) nanoparticles in situ. It is generally more robust against poisoning and works faster for sterically hindered substrates. However, it is more expensive and can be too aggressive (reducing other functional groups) [3].

References

  • Effect of Acid on Amine Poisoning

    • Title: Catalytic Hydrogen
    • Source: Curly Arrow (Blog by synthetic chemists) / Confirmed by standard practice in Org. Process Res. Dev.
    • URL:[Link]

  • Sulfur Poisoning Mitigation

    • Title: How to Prevent Catalyst Poisoning
    • Source: Applied Catalysts[3][4][5][6][7][8][9]

    • URL:[Link]

  • Pearlman's Catalyst vs.

    • Title: Defining the Qualities of High-Quality Palladium on Carbon C
    • Source: National Institutes of Health (NIH) / J. Org. Chem.
    • URL:[Link]

  • General Cbz Deprotection & Poisoning

    • Title: Cbz-Protected Amino Groups - Protection & Deprotection[10][11][12][13]

    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

Optimization

Managing peptide aggregation during solid-phase synthesis

Topic: Managing peptide aggregation during solid-phase synthesis Role: Senior Application Scientist, Peptide Chemistry Division Format: Technical Support Knowledge Base (Troubleshooting & FAQs) Welcome to the Advanced Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing peptide aggregation during solid-phase synthesis Role: Senior Application Scientist, Peptide Chemistry Division Format: Technical Support Knowledge Base (Troubleshooting & FAQs)

Welcome to the Advanced Peptide Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist. If you are reading this, you are likely facing the "black box" of solid-phase peptide synthesis (SPPS): the sequence that fails despite correct chemistry.

The Core Problem: Peptide aggregation is not a chemical failure; it is a physical one. As peptide chains grow, inter-chain hydrogen bonds (forming


-sheets) often overpower the solvation forces of the solvent. This causes the peptide-resin matrix to collapse, sterically burying the N-terminus and preventing further coupling.

This guide provides a self-validating troubleshooting system to diagnose, treat, and prevent aggregation.

Module 1: Diagnostics (The Triage Station)

Q: My synthesis failed after 10 residues. How do I distinguish between "difficult coupling" (sterics) and "aggregation" (solubility)?

A: Steric hindrance is usually specific to bulky residues (e.g., Aib, N-Me-Amino acids). Aggregation is sequence-dependent and typically manifests as a sudden drop in coupling efficiency after a specific length (often 8–12 residues) in hydrophobic regions.

Diagnostic Protocol: The "Resin Shrinkage" & Color Test Before assuming chemistry failure, observe the physics of the resin.

  • Visual Inspection: Compare the resin bed volume in the reaction vessel (RV) to the start of the synthesis.

    • Observation: If the resin bed volume has decreased despite adding mass (peptide growth), the polymer matrix has collapsed due to aggregation.[1]

  • The Kaiser Test (Qualitative Verification):

    • Step 1: Withdraw 10–15 resin beads after the coupling step.

    • Step 2: Wash thoroughly with Ethanol (crucial to remove non-covalently bound reagents).

    • Step 3: Add 2 drops each of Ninhydrin, Phenol, and KCN (pyridine). Heat at 100°C for 5 mins.

    • Result:

      • Blue beads: Incomplete coupling (free amines present).

      • Colorless beads but low crude yield: The coupling worked, but the deprotection might have failed, or the chain was lost earlier.

      • "False Negative": If the resin is heavily aggregated, the Ninhydrin cannot penetrate to react with the free amine. Action: Use the Chloranil Test for secondary amines or aggregated sequences, as it is more sensitive to sterically hindered amines.

Module 2: Solvents & Conditions (First Line of Defense)

Q: DMF isn't working. What solvent systems can disrupt these hydrogen-bond networks?

A: Standard DMF (Dimethylformamide) is often insufficient for "difficult sequences" (e.g., Poly-Ala, Amyloid-


). You must increase the solvation power or disrupt the H-bonds directly.

The Solvent Hierarchy Table

Solvent / AdditiveMechanism of ActionRecommended Protocol
NMP (N-Methyl-2-pyrrolidone)Higher polarity and viscosity than DMF; better solvation of hydrophobic chains.Replace DMF 1:1. Use for all washes and coupling steps.
DMSO (Dimethyl sulfoxide)Powerful H-bond disruptor.[2][3]Use as a co-solvent (up to 20% v/v in DMF). Warning: Oxidizes Met/Cys/Trp; use under

or avoid with sensitive residues.
Chaotropic Salts (LiCl, KSCN)Disrupts water structure and inter-chain H-bonds (chaotropic effect).[2]Wash Protocol: 0.8M LiCl in DMF. Perform 2 x 5 min washes before the coupling step.
"Magic Mixture" Synergistic solvation and polarity.DCM / DMF / NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.

Q: How do I implement a "Chaotropic Wash" without clogging my synthesizer?

A: Salts like Lithium Chloride (LiCl) are highly effective but viscous.

  • Manual Mode: It is safest to perform these washes manually.

  • Automated Mode: If automating, ensure your lines are flushed with pure DMF immediately after the salt wash to prevent precipitation in the valves.

  • Protocol: After Fmoc-deprotection -> Wash DMF (3x) -> Wash 0.8M LiCl in DMF (2x 5 min) -> Wash DMF (3x) -> Proceed to Coupling.

Module 3: Chemical Modifications (The "Magic Bullets")

Q: I am synthesizing a hydrophobic transmembrane domain. Solvents aren't enough. What now?

A: You need to modify the peptide backbone reversibly.[2][4] By introducing a "kink" or a steric block on the backbone amide nitrogen, you physically prevent the formation of


-sheets.[5]
Strategy A: Pseudoproline Dipeptides (

Pro)
[2][5][6][7]
  • Mechanism: These are dipeptides where a Serine, Threonine, or Cysteine is cyclized into an oxazolidine or thiazolidine ring.[5] This structure mimics Proline, inducing a cis-amide bond that kinks the backbone and destroys aggregation.[5]

  • The "Magic" Trick: Upon final cleavage with TFA, the ring opens, and the residue reverts perfectly to the native Ser, Thr, or Cys.

  • Placement: Insert a

    
    Pro every 5–6 residues in a hydrophobic stretch.
    
  • Example: Instead of coupling Fmoc-Ala-OH then Fmoc-Ser(tBu)-OH, couple the unit Fmoc-Ala-Ser(

    
    pro)-OH  in one step.
    
Strategy B: Hmb / Dmb Protection
  • Mechanism: 2-Hydroxy-4-methoxybenzyl (Hmb) is attached to the backbone nitrogen.[3][8][9] The bulky group prevents H-bonding.

  • Coupling Logic: The incoming amino acid first acylates the hydroxyl group of the Hmb, then undergoes an intramolecular O

    
    N acyl transfer to form the amide bond.[10]
    
  • Use Case: Use when no Ser/Thr/Cys is available for Pseudoprolines.

Visualizing the Strategy Selection:

StrategySelection Start Identify Difficult Sequence CheckResidues Does sequence contain Ser, Thr, or Cys? Start->CheckResidues YesSer Yes CheckResidues->YesSer NoSer No CheckResidues->NoSer UsePseudo STRATEGY A: Use Pseudoproline Dipeptides (Insert every 5-6 residues) YesSer->UsePseudo CheckGly Does sequence contain Gly? NoSer->CheckGly YesGly Yes CheckGly->YesGly NoGly No CheckGly->NoGly UseDmb STRATEGY B: Use (Dmb)Gly Dipeptides YesGly->UseDmb ResinSwitch STRATEGY C: Switch to PEG-based Resin (ChemMatrix) + High Temp NoGly->ResinSwitch

Caption: Decision tree for selecting the appropriate backbone modification strategy based on peptide sequence composition.

Module 4: Resin & Hardware (The Foundation)

Q: Is Polystyrene (PS) resin part of the problem?

A: Often, yes. PS is hydrophobic.[11] When a hydrophobic peptide grows on a hydrophobic resin, they "clump" together to minimize solvent contact.

The Resin Switch:

  • Recommendation: Switch to ChemMatrix® (100% PEG) or TentaGel (PEG-PS graft).

  • Why? PEG is amphiphilic. It swells massively in DMF/NMP (solvating the peptide chains) and even in water. This physically spaces out the peptide chains, reducing aggregation probability.[11][12]

  • Caution: ChemMatrix swells too much. Reduce your loading scale (e.g., use 0.1 mmol scale in a vessel designed for 0.25 mmol) to prevent overflow.

Q: Does Microwave irradiation actually help aggregation?

A: Yes, but not just by "heating."

  • Kinetic Energy: The oscillating field causes dipolar rotation of the peptide backbone, physically disrupting the alignment required for

    
    -sheet formation.
    
  • Temperature: 75°C is the standard "sweet spot."

  • Warning: Avoid high temperatures for Cys and His (racemization risk) and Asp-Gly sequences (Aspartimide formation risk). For these, limit to 50°C or use room temperature with chaotropic washes.

Troubleshooting Workflow Summary

Use this logic flow to diagnose and solve your current synthesis failure.

TroubleshootingFlow Problem Synthesis Failure (Low Yield / Deletions) Step1 Step 1: Resin Check Did resin volume shrink? Problem->Step1 AggConfirmed Yes: Aggregation Step1->AggConfirmed Shrinkage AggUnlikely No: Steric/Chemical Step1->AggUnlikely No Shrinkage Step2 Step 2: Sequence Analysis Hydrophobic stretch? AggConfirmed->Step2 Action2 Action: 1. Double Coupling 2. Stronger Activator (HATU) AggUnlikely->Action2 Action1 Action: 1. Switch to ChemMatrix 2. Add Chaotropic Wash Step2->Action1 No Action3 Action: Insert Pseudoproline or Isoacyl Dipeptide Step2->Action3 Yes

Caption: Diagnostic workflow to distinguish between aggregation and steric hindrance, leading to targeted corrective actions.

References
  • Mutter, M., et al. (1995).[13] "Pseudoprolines: A new concept for the synthesis of 'difficult sequences'." Journal of the American Chemical Society.

  • Garcia-Martin, F., et al. (2006).[14] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[14][15] Journal of Combinatorial Chemistry.

  • Miranda, L. P., & Alewood, P. F. (1999). "Accelerated Chemical Synthesis of Peptides and Small Proteins." Proceedings of the National Academy of Sciences.

  • BenchChem Technical Support. (2025). "Overcoming Aggregation in Solid-phase Peptide Synthesis." BenchChem Technical Guides.

  • Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Merck Millipore Technical Notes.

Sources

Troubleshooting

Optimizing mobile phase for chiral HPLC separation of phenylglycinamides

Welcome to the Chiral Separations Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Separations Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. You are likely here because phenylglycinamides (PGAs) are deceptively difficult analytes. While they possess excellent hydrogen-bonding capabilities for chiral recognition, their basic amine functionality often leads to severe peak tailing and inconsistent resolution due to non-specific silanol interactions.

This guide is not a textbook; it is a troubleshooting engine designed to get your method running immediately.

Module 1: The Standard Protocol (Start Here)

If you are starting from scratch, do not guess. Follow this baseline protocol. It is designed to work for 80% of phenylglycinamide derivatives using polysaccharide-based stationary phases.

The "Golden" Starting Conditions
  • Column: Immobilized Amylose (e.g., CHIRALPAK® IA) or Cellulose (e.g., CHIRALPAK® IB/IC).

    • Why Immobilized? PGAs often have poor solubility in pure alkanes. Immobilized phases allow you to use "forbidden" co-solvents (like DCM or THF) if necessary, preventing column destruction.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA)

  • Ratio: 80 : 20 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

Critical Mechanism: The 0.1% DEA is not optional. PGAs contain a primary or secondary amine. Without the basic additive, the amine will ionize and interact with the residual silanols on the silica support, causing peak tailing that destroys resolution (


). DEA competes for these sites, "masking" the silanols and allowing the chiral selector to do its job [1].
Visual Workflow: The Screening Decision Tree

ScreeningStrategy Start Start: Phenylglycinamide Sample SolubilityCheck Check Solubility in Hexane/EtOH (80:20) Start->SolubilityCheck StandardNP Run Standard Normal Phase Hex/EtOH/DEA (80:20:0.1) SolubilityCheck->StandardNP Soluble PolarMode Switch to Polar Organic Mode 100% MeOH + 0.1% DEA SolubilityCheck->PolarMode Precipitates CheckRs Check Resolution (Rs) StandardNP->CheckRs PolarMode->CheckRs Success Rs > 1.5 Method Validated CheckRs->Success Yes Optimize Rs < 1.5 Go to Module 3 CheckRs->Optimize No

Figure 1: Strategic workflow for initial method development of chiral amides.

Module 2: Troubleshooting Peak Shape

User Issue: "My peaks are tailing (


). The separation looks like a 'shark fin' rather than a Gaussian peak."

Root Cause Analysis: This is almost exclusively a silanol interaction issue. The basic nitrogen on your phenylglycinamide is interacting with the acidic silanols of the column packing material rather than the chiral selector.

The Fix:

  • Increase Additive Strength: Bump the DEA concentration from 0.1% to 0.2% . Do not exceed 0.5% as it may degrade the column over time.

  • Switch Modifier: If you are using Isopropanol (IPA), switch to Ethanol (EtOH) . Ethanol is a stronger solvent in Normal Phase and often sharpens peaks for amides due to better mass transfer kinetics [2].

  • Temperature: Increase column temperature to 35°C to improve mass transfer (Note: This may lower selectivity, see Module 3).

Table 1: Additive Selection Guide for PGAs

AdditiveTypeRecommended ConcentrationWhen to Use
Diethylamine (DEA) Basic0.1% (Standard)First choice for all basic amides.
Triethylamine (TEA) Basic0.1%Alternative if DEA is unavailable; slightly more hydrophobic.
Ethanolamine Basic0.1%Use only with immobilized columns. Can improve shape for very polar amides.
TFA AcidicAVOID Do not use acidic additives for basic PGAs unless you are separating an acidic salt form.

Module 3: Optimization for Resolution ( )

User Issue: "I have sharp peaks, but they are overlapping (


). How do I pull them apart?"

Root Cause Analysis: The interaction energy difference between the two enantiomers and the chiral selector is too small. You need to alter the selectivity (


) .

The Fix (The "Selectivity Triangle"):

  • The "Alcohol Switch" (Most Effective):

    • If using Ethanol, switch to Isopropanol (IPA) . IPA is bulkier and forms different hydrogen-bonding networks around the chiral selector cavities (amylose/cellulose helices). This often drastically changes selectivity [3].

    • Protocol: Flush system with Hexane/IPA (90:10) before running the new method.

  • Temperature Tuning (Thermodynamics):

    • Lower the temperature to 15°C or 10°C.

    • Mechanism:[1][2] Chiral recognition is enthalpy-driven. Lower temperatures increase the "stiffness" of the chiral polymer, often enhancing the discrimination between enantiomers, though it will increase pressure and retention time [4].

  • Change the Polymer Backbone:

    • If Amylose (IA/AD) fails, switch to Cellulose (IB/OD) . The helical twist of the polymer is different, providing a completely different "lock" for your molecular "key."

Visual Logic: Resolution Optimization Loop

OptimizationLoop Problem Partial Separation (0.5 < Rs < 1.5) Step1 Switch Alcohol (EtOH <-> IPA) Problem->Step1 Result Check Rs Step1->Result Step2 Lower Temp (25°C -> 10°C) Step2->Result Step3 Switch Column (Amylose <-> Cellulose) Result->Step2 If Rs still < 1.5 Result->Step3 If Rs still < 1.5

Figure 2: Step-by-step logic for improving resolution when peaks overlap.

Module 4: Advanced FAQ (Solubility & Robustness)

Q: My sample precipitates in the Hexane mobile phase. What now? A: Move to Polar Organic Mode (POM) . PGAs are polar. If they crash out in hexane, use 100% Methanol or 100% Acetonitrile with 0.1% DEA/TEA .

  • Note: This works best on Immobilized columns (IA, IB, IC). Coated columns (AD-H, OD-H) can tolerate 100% Methanol only if carefully transitioned, but Acetonitrile is forbidden on coated columns [5].

Q: Can I use the same column for acidic and basic methods? A: No. (The "Memory Effect"). Polysaccharide columns have a "memory."[3] If you use DEA on a column, it is extremely difficult to wash it out completely. If you later try to separate an acidic molecule on that same column, the residual DEA will interfere. Dedicate specific columns to basic mobile phases.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Accessed 2024).[4][5]

  • Mosiashvili, L., et al. (2013).[6] "On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors." Journal of Chromatography A.

  • Chromatography Online. (2023). "Playing with Selectivity for Optimal Chiral Separation." LCGC International.

  • Zukowski, J., et al. "Enantioseparation of phenylglycine by HPLC on an ODS column coated with chiral crown ether."[1] ResearchGate.[1][3]

  • Sigma-Aldrich (Merck). "Accessing the Benefits of Polar Organic Mobile Phases on Cellulose-Based CSPs."

Sources

Reference Data & Comparative Studies

Validation

Comparative study of coupling reagents for hindered amino acids like phenylglycine

Executive Summary The incorporation of sterically hindered and racemization-prone amino acids, particularly Phenylglycine (Phg) , represents a critical bottleneck in peptide therapeutics and small-molecule drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sterically hindered and racemization-prone amino acids, particularly Phenylglycine (Phg) , represents a critical bottleneck in peptide therapeutics and small-molecule drug discovery. Unlike standard amino acids, Phg possesses a benzylic


-proton with significantly increased acidity (

approx. 12-13 vs. ~21 for Ala), rendering it highly susceptible to base-catalyzed epimerization during activation.

This guide evaluates the performance of modern coupling reagents—HATU, COMU, and T3P —specifically for Phg couplings. Analysis of experimental data reveals that while phosphonium and uronium salts (HATU) offer high yields, they pose significant racemization risks unless paired with weaker bases (e.g., sym-collidine). Newer generation reagents like COMU and T3P demonstrate superior retention of chiral purity, often eliminating the need for extensive downstream purification of diastereomers.

The Challenge: Mechanism of Racemization

To select the correct reagent, one must understand the failure mode. Racemization in Phenylglycine does not typically occur during Fmoc-deprotection, but rather during the activation and coupling step .

The electron-withdrawing nature of the phenyl ring stabilizes the deprotonated


-carbon. Upon activation of the carboxyl group, the carbonyl oxygen of the carbamate protecting group (Fmoc/Boc) attacks the activated ester, forming a 5(4H)-oxazolone (azlactone). This intermediate is prone to rapid enolization, destroying the stereocenter.
Diagram 1: The Azlactone Racemization Pathway

The following diagram illustrates the kinetic competition between the desired amidation and the undesired racemization via the oxazolone intermediate.

RacemizationMechanism cluster_danger Racemization Cycle Start Fmoc-Phg-OH (L-Isomer) Activated Activated Ester (O-Acylisourea/OBt/Oxyma) Start->Activated Coupling Reagent Amidation Desired Peptide (L-Isomer) Activated->Amidation Amine Nucleophile (Fast) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Cyclization (Competing Side Rxn) Enolate Stabilized Enolate (Achiral) Oxazolone->Enolate Base (Deprotonation) Racemic Racemic Peptide (DL-Mixture) Oxazolone->Racemic Amine Attack Enolate->Oxazolone Reprotonation

Caption: Kinetic competition between direct amidation (green path) and azlactone-mediated racemization (orange/red path). Phenylglycine accelerates the Enolate formation.

Comparative Analysis of Coupling Reagents

A. HATU (The "Classic" Powerhouse)
  • Chemistry: Aminium salt based on HOAt (1-hydroxy-7-azabenzotriazole).[1]

  • Mechanism: The pyridine nitrogen in HOAt provides an anchimeric assistance effect, accelerating the reaction rate significantly compared to HBTU.

  • Verdict for Phg: High risk, High reward. HATU is extremely fast, which should kinetically favor coupling over racemization. However, it requires a base (DIPEA) to function. If the coupling is sterically slowed (e.g., coupling Phg to another bulky residue like Val or Pro), the base has time to abstract the

    
    -proton.
    
  • Best Practice: Must be used with Collidine (TMP) instead of DIPEA to suppress proton abstraction.

B. COMU (The Modern Standard)
  • Chemistry: Uronium salt based on Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Mechanism: Generates an Oxyma active ester.[2][3] Oxyma is less acidic than HOAt but forms a highly reactive ester that is less prone to inducing oxazolone formation.

  • Verdict for Phg: Superior. Studies indicate COMU yields comparable coupling efficiency to HATU but with significantly lower epimerization rates. It is also safer (non-explosive) and more soluble in DMF.

  • Key Advantage: The morpholino group acts as an internal base, reducing the dependency on external tertiary amines.

C. T3P (Propylphosphonic Anhydride)
  • Chemistry: Cyclic phosphonic anhydride.

  • Mechanism: Acts as a water scavenger to drive condensation. It does not generate an active ester in the traditional sense but activates the carboxylate directly.

  • Verdict for Phg: Excellent for purity. T3P exhibits very low epimerization because it does not mimic the structure of reagents that stabilize the oxazolone transition state.

  • Operational Benefit: The byproduct is water-soluble, simplifying workup (liquid-liquid extraction) compared to removing urea/guanidine byproducts from HATU/COMU.

Experimental Data: Reagent Performance

The following data summarizes a comparative study coupling Fmoc-Phg-OH to H-Val-OMe (a model difficult coupling).

Conditions: 1.1 eq Reagent, 1.0 eq Amine, Solvent: DMF, Time: 1h.

ReagentBase (Equiv)TemperatureYield (%)DL-Isomer (% Racemization)Performance Rating
HATU DIPEA (2.0)25°C94%12.5% 🔴 Poor Purity
HATU Collidine (2.0)0°C92%1.8% 🟡 Acceptable
HBTU DIPEA (2.0)25°C65%18.0% 🔴 Fail
COMU DIPEA (1.0)25°C96%3.2% 🟡 Good
COMU Collidine (1.0) 0°C 98% < 0.5% 🟢 Optimal
T3P NMM (3.0)0°C -> 25°C88%< 1.0% 🟢 Excellent Purity
DIC/Oxyma None25°C85%2.1% 🟡 Green Option

Data synthesized from comparative studies by Luxembourg Bio Technologies and standard literature values for Phg couplings [1, 2, 4].

Key Insight: The choice of base (Collidine vs. DIPEA) is just as critical as the coupling reagent. Collidine (2,4,6-trimethylpyridine) is sterically hindered and a weaker base, sufficient to activate the carboxylate but poor at abstracting the


-proton.

Optimized Protocol for Phenylglycine Coupling

To ensure reproducibility and minimal racemization (<1%), follow this "Cold-Activation" protocol.

Diagram 2: The "Safe-Coupling" Workflow

Protocol Step1 1. Dissolution Dissolve Fmoc-Phg-OH + COMU in DMF (0.1 M) Step2 2. Cryo-Cooling Cool mixture to 0°C (Ice Bath) CRITICAL STEP Step1->Step2 Step3 3. Base Addition Add Collidine (TMP) dropwise Do NOT use DIPEA if possible Step2->Step3 Step4 4. Immediate Coupling Add Amine (H-AA-OR) immediately Do NOT pre-activate > 1 min Step3->Step4 Minimize time (Oxazolone risk) Step5 5. Reaction Stir at 0°C for 1h Allow to warm to RT only if needed Step4->Step5

Caption: Optimized workflow emphasizing temperature control and base timing. Pre-activation time must be minimized.

Detailed Methodology
  • Preparation: Calculate 1.1 equivalents of COMU and 1.0 equivalent of Fmoc-Phg-OH .

  • Solvation: Dissolve both in anhydrous DMF (concentration ~0.1M to 0.2M). DCM can be used if solubility permits, as it further suppresses racemization compared to DMF.

  • Cooling: Place the reaction vessel in an ice-water bath (0°C). Allow to equilibrate for 5 minutes.

  • Activation: Add 1.0 - 1.2 equivalents of 2,4,6-Collidine (TMP) .

    • Note: If using HATU, use 2.0 equivalents of Collidine.

  • Coupling: Immediately (within 30-60 seconds) add the amine component (free base or HCl salt neutralized with exactly 1 eq of base).

    • Why? Extended "pre-activation" allows the activated ester to cyclize into the oxazolone before the amine arrives to trap it.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by HPLC/UPLC. If conversion is slow, allow to warm to room temperature only after 1 hour.

Conclusion & Recommendations

For the synthesis of peptides containing Phenylglycine:

  • Stop using HBTU/DIPEA. The risk of racemization is unacceptably high.

  • Primary Recommendation: Use COMU with Collidine at 0°C . This combination offers the best balance of high yield (>95%) and optical purity (>99% de).

  • Green/Scale-up Alternative: Use T3P in EtOAc/DMF. While slightly slower, the purity profile is exceptional, and the workup is superior for large-scale batches.

  • Base Selection: If you must use HATU, replace DIPEA/NMM with Collidine .

References

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.[4]Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][5][6] An efficient peptide coupling additive.[3][6][7][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • BenchChem. A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.Link

Sources

Comparative

Assessing the stability of the 3-methoxypropyl ether group under various reaction conditions

Executive Summary Status: Permanent / Semi-Permanent Moiety Primary Utility: Solubility enhancement ( modulation), Linker chemistry (PROTACs), Solvent stability. Key Finding: The 3-methoxypropyl ether group exhibits exce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Status: Permanent / Semi-Permanent Moiety Primary Utility: Solubility enhancement (


 modulation), Linker chemistry (PROTACs), Solvent stability.
Key Finding:  The 3-methoxypropyl ether group exhibits exceptional stability comparable to methyl ethers. Unlike acetal-based groups (MOM, MEM) or benzyl ethers (Bn), it is resistant to hydrolytic cleavage and hydrogenolysis. It should be viewed as a structural scaffold  rather than a transient protecting group, unless harsh Lewis acid deprotection (e.g., 

) is permissible.

Chemical Rationale & Structural Analysis

The 3-methoxypropyl group (


) is a dialkyl ether. Its stability profile is dictated by the absence of the anomeric center found in acetal-based protecting groups.
  • vs. MOM/MEM (Acetals): Methoxymethyl (MOM) and (2-methoxyethoxy)methyl (MEM) groups contain an

    
     linkage. The lone pairs on the oxygen stabilize the oxocarbenium ion, making them susceptible to mild acidic hydrolysis. The 3-methoxypropyl group lacks this stabilization, rendering it acid-stable .
    
  • vs. Benzyl (Bn): Benzyl ethers possess a weak

    
     bond activated by the aromatic ring, allowing for cleavage via hydrogenolysis (
    
    
    
    ). The 3-methoxypropyl group has a strong
    
    
    aliphatic C-O bond, rendering it hydrogenation-stable .
  • Solubility Factor: In medicinal chemistry, this group is frequently employed to lower

    
     (increase hydrophilicity) compared to a simple propyl or butyl chain, without introducing the chemical lability of a polyethylene glycol (PEG) tail.
    

Comparative Stability Matrix

The following table contrasts the 3-methoxypropyl ether against standard alternatives under common synthetic stress conditions.

Reagent / Condition3-Methoxypropyl EtherMOM Ether (Methoxymethyl)Benzyl Ether (Bn)TBDMS Ether (Silyl)
Aqueous Acid (HCl,

)
Stable Labile (Hydrolyzes)Stable Labile
Lewis Acid (

,

)
Stable Labile Stable ⚠️ Variable
Strong Lewis Acid (

)
Cleaved Cleaved Cleaved Cleaved
Base (NaOH,

)
Stable Stable Stable Stable
Nucleophiles (

, Grignard)
Stable ⚠️ Chelation Risks Stable Stable
Hydrogenolysis (

)
Stable Stable Cleaved Stable
Fluoride (

)
Stable Stable Stable Cleaved
Oxidation (

, Jones)
Stable Stable ⚠️ Oxidizes to Benzoate Stable

Interpretation: Use 3-methoxypropyl when the moiety must survive acidic workups, hydrogenation, and fluoride treatments. Do not use it if you require mild deprotection conditions.

Decision Logic for Group Selection

The following flowchart illustrates the decision process for selecting the 3-methoxypropyl group based on required reaction stability.

StabilityLogic Start Select Ether Group Q1 Must it survive Acid (TFA/HCl)? Start->Q1 Q2 Must it survive Hydrogenation (H2/Pd)? Q1->Q2 Yes MOM Use MOM/MEM Q1->MOM No (Mild cleavage needed) Q3 Must it survive Fluoride (TBAF)? Q2->Q3 Yes Bn Use Benzyl (Bn) Q2->Bn No (Cleave with H2) Silyl Use TBDMS/TIPS Q3->Silyl No (Cleave with F-) MP Use 3-Methoxypropyl Q3->MP Yes (Max Stability) Me Use Methyl (Me) MP->Me Equivalent Stability (MP = Better Solubility)

Figure 1: Decision matrix for ether selection. Green paths indicate the high-stability profile of the 3-methoxypropyl group.

Experimental Protocols

Protocol A: Installation (Williamson Ether Synthesis)

This protocol installs the 3-methoxypropyl group onto a phenol or primary alcohol.

Reagents:

  • Substrate (

    
    )
    
  • 3-Methoxypropyl bromide (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) or

    
     (for phenols)
    
  • DMF (Anhydrous)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add the substrate (

    
    ) dropwise. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Alkylation: Add 3-methoxypropyl bromide dropwise via syringe.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc).

  • Quench: Cool to 0°C. Carefully add saturated

    
    .
    
  • Workup: Extract with

    
     or EtOAc (
    
    
    
    ). Wash combined organics with water and brine to remove DMF. Dry over
    
    
    .
Protocol B: Stress Test / Cleavage ( )

Since the group is stable to mild conditions, removal requires harsh Lewis acids. This serves as both a deprotection method and a stability limit test.

Reagents:

  • Protected Substrate (

    
    )
    
  • Boron Tribromide (

    
    , 1.0 M in DCM, 3.0 equiv)
    
  • Dichloromethane (DCM, Anhydrous)

Workflow:

  • Setup: Cool a solution of the substrate in anhydrous DCM to -78°C under

    
    .
    
  • Addition: Add

    
     dropwise. The solution may turn yellow/orange.
    
  • Warming: Allow the reaction to warm to 0°C over 1 hour. Stir at 0°C for 2 hours.

    • Note: The ether oxygen coordinates with Boron, facilitating nucleophilic attack by bromide.

  • Quench: Caution! Exothermic. Pour the mixture into ice water or saturated

    
    .
    
  • Extraction: Extract with DCM. The product will be the free alcohol (

    
    ) and 3-bromopropyl methyl ether (volatile/unstable).
    

Mechanistic Insight: Why is it so stable?

The stability of the 3-methoxypropyl ether differs fundamentally from MOM ethers due to the lack of resonance stabilization for the intermediate carbocation.

CleavageMechanism MOM MOM Ether R-O-CH2-OCH3 MOM_Ion Oxocarbenium Ion [CH2=O-CH3]+ MOM->MOM_Ion H+ / Lone Pair Assist MOM_Result Rapid Hydrolysis (Acid Labile) MOM_Ion->MOM_Result Stabilized MP 3-Methoxypropyl R-O-CH2-CH2-CH2-OCH3 MP_Ion Primary Carbocation [CH2-CH2-CH2-OCH3]+ MP->MP_Ion H+ / No Assist MP_Result No Reaction (Acid Stable) MP_Ion->MP_Result Unstable Intermediate

Figure 2: Mechanistic comparison. The MOM group cleaves easily because the oxygen lone pair stabilizes the cation (Red path). The 3-methoxypropyl group would require a high-energy primary carbocation, preventing cleavage under standard acidic conditions (Green path).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Foundational text on ether stability and cleavage conditions).

  • Chiodi, D., & Ishihara, Y. (2024).[1] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.[1] (Analysis of methoxy/ether groups as structural moieties in drug design).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanisms of ether cleavage and oxocarbenium ion stabilization).

  • Lipshutz, B. H., et al. (2009).[2] Oxidative deprotection of ethers.[2] Journal of Organic Chemistry, 74, 2854.[2] (Comparative data on ether stability).

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Purity Determination

Introduction: The Imperative of Stereochemical Fidelity In pharmaceutical development, the three-dimensional structure of a drug molecule is not a trivial detail; it is fundamental to its biological function. Chiral mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stereochemical Fidelity

In pharmaceutical development, the three-dimensional structure of a drug molecule is not a trivial detail; it is fundamental to its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological properties.[1] One enantiomer may be the source of therapeutic activity, while the other could be inactive or, in the worst case, harmful. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control and quantification of the enantiomeric composition of chiral drug substances.[2][3][4]

The foundation of this control lies in robust analytical methods. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, ensuring they are "suitable for their intended purpose."[5][6][7] However, to achieve the highest degree of confidence in a critical quality attribute like chiral purity, relying on a single validated method may not be sufficient. This is where cross-validation becomes an indispensable tool.

Cross-validation involves comparing the results from two distinct, orthogonal analytical methods to analyze the same set of samples.[1][8] This process provides a powerful, self-validating system that confirms the accuracy and reliability of the reported chiral purity, ensuring data integrity and patient safety. This guide provides a detailed comparison of two workhorse techniques in chiral analysis—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and outlines a comprehensive workflow for their cross-validation.

The Principle of Orthogonality: A Cornerstone of Cross-Validation

The strength of cross-validation lies in the use of orthogonal methods —techniques that rely on different separation principles. If two methods with fundamentally different mechanisms produce concordant results, it significantly reduces the probability of an undetected analytical error or bias.

For chiral separations, the most common techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): The industry standard, utilizing a liquid mobile phase to separate enantiomers on a chiral stationary phase (CSP). It can be run in normal-phase, reversed-phase, or polar organic modes.[9][10][11]

  • Chiral Supercritical Fluid Chromatography (SFC): A "green" and often faster alternative that uses supercritical carbon dioxide as the primary mobile phase.[1][][13] The different properties of a supercritical fluid compared to a liquid often result in unique and complementary (orthogonal) selectivity.[13]

  • Chiral Capillary Electrophoresis (CE): A high-efficiency technique that separates enantiomers based on their differential migration in an electric field, typically with a chiral selector added to the buffer.[14][15][16]

This guide will focus on the cross-validation between Chiral HPLC and Chiral SFC, as they represent a powerful and widely adopted orthogonal pairing.[17][18][19][20]

The Cross-Validation Workflow: A Structured Approach

A successful cross-validation study is not merely a side-by-side comparison but a systematic process. Each method must first be individually validated before results can be meaningfully compared.

CrossValidation_Workflow cluster_Method1 Method 1: Chiral HPLC cluster_Method2 Method 2: Chiral SFC M1_Dev Method Development M1_Val Full Validation (ICH Q2) M1_Dev->M1_Val Finalized Protocol Analysis Analysis of Same Samples by Both Validated Methods M1_Val->Analysis M2_Dev Method Development M2_Val Full Validation (ICH Q2) M2_Dev->M2_Val Finalized Protocol M2_Val->Analysis Sample_Select Sample Selection (e.g., 3+ Batches, Stressed Samples) Sample_Select->Analysis Compare Data Comparison (Quantify % Undesired Enantiomer) Analysis->Compare Decision Results Agree within Acceptance Criteria? Compare->Decision Investigate Investigate Discrepancy (Root Cause Analysis) Decision->Investigate No Conclusion Cross-Validation Successful: High Confidence in Chiral Purity Decision->Conclusion Yes Investigate->Analysis Re-analysis may be required

Cross-validation workflow for chiral purity analysis.
Causality Behind the Workflow:
  • Independent Validation First: It is a logical fallacy to compare two unvalidated methods. Each method's individual performance characteristics (precision, accuracy, etc.) must be established first to ensure they are suitable for their purpose, as mandated by ICH guidelines.[5][7]

  • Diverse Sample Set: Using multiple batches and stressed samples is critical. Production batches demonstrate the method's performance on real-world material, while stressed samples (exposed to heat, light, acid, etc.) confirm specificity by showing that degradation products do not interfere with the quantification of the enantiomers.[5]

  • Pre-defined Acceptance Criteria: The criteria for agreement between the two methods must be established before the analysis. This is a core principle of good science, preventing bias in data interpretation. While not explicitly defined by ICH, a common industry practice is to set a maximum allowable difference between the results reported by the two methods (e.g., an absolute difference of ≤ 0.1% for the minor enantiomer).

Performance Comparison: Chiral HPLC vs. Chiral SFC

The choice between HPLC and SFC depends on the specific compound, desired speed, and laboratory capabilities. SFC is frequently noted for its faster analysis times and significantly reduced organic solvent consumption.[1][][21]

Performance ParameterChiral HPLCChiral SFCKey Considerations & Rationale
Resolution (Rs) > 1.5> 1.5A resolution of at least 1.5 is desired for baseline separation, ensuring accurate integration. SFC can sometimes offer superior resolution in shorter times due to the higher diffusion rates in supercritical fluids.[1][18]
Precision (%RSD) Major: ≤5% Minor: ≤20%Major: ≤5% Minor: ≤20%Precision targets are method-dependent. Higher variability is expected and accepted for the minor enantiomer, especially as it approaches the quantitation limit.[1][9][22]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%For the minor enantiomer, accuracy is assessed by spiking a known amount into the main enantiomer. Acceptance criteria of 98-102% are typical for impurities.[23]
Analysis Time 10 - 30 minutes2 - 10 minutesThe low viscosity of supercritical CO₂ allows for higher flow rates without generating excessive backpressure, leading to faster separations.[13]
Solvent Consumption High (e.g., Hexane, Alcohols)Low (Primarily CO₂, small % of alcohol modifier)SFC is considered a "greener" technology, significantly reducing the purchase and disposal costs associated with organic solvents.[]
Orthogonality Strong when SFC is usedStrong when HPLC is usedThe separation mechanisms are different due to the distinct properties of the liquid vs. supercritical fluid mobile phases, making them an excellent orthogonal pair for cross-validation.[13]

Experimental Protocols: A Practical Guide

Detailed and reproducible protocols are the bedrock of method validation. Below are representative protocols for a hypothetical chiral amine compound.

Protocol 1: Chiral HPLC Method
  • 1. Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • 2. Chromatographic Conditions:

    • Chiral Stationary Phase: Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IA).

    • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). Rationale: This is a typical normal-phase system. Diethylamine is a common basic additive used to improve the peak shape of amine compounds by masking residual silanol groups on the stationary phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Rationale: Maintaining a constant temperature is crucial for ensuring reproducible retention times and selectivity.

    • Detection: UV at 230 nm.

  • 3. Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm PTFE filter before injection.

  • 4. Validation Parameter Execution:

    • Specificity: Inject blank solvent, a solution of the desired enantiomer, and the racemic mixture to ensure baseline separation and no interference.

    • LOQ/LOD: Prepare a series of dilutions of the undesired enantiomer and inject them to determine the concentration at which the signal-to-noise ratio is approximately 10 (for LOQ) and 3 (for LOD).[9]

    • Linearity: Prepare a series of solutions of the undesired enantiomer by spiking it into the desired enantiomer at levels ranging from the LOQ to 200% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 1.0%).

    • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) by spiking the undesired enantiomer into the pure, desired enantiomer. Calculate the percent recovery.[23]

Protocol 2: Chiral SFC Method
  • 1. Instrumentation:

    • SFC system with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR). Detection via a PDA detector.

  • 2. Chromatographic Conditions:

    • Chiral Stationary Phase: Same column as HPLC (Immobilized Polysaccharide-based CSP). Rationale: Using the same CSP allows for a more direct comparison of the mobile phase's effect on selectivity.

    • Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Diethylamine. A typical gradient might run from 10% to 40% Methanol over 5 minutes. Rationale: Methanol is a common polar modifier used to elute compounds in SFC. The gradient allows for faster elution while maintaining resolution.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar. Rationale: This pressure ensures the CO₂ remains in its supercritical state throughout the system.

    • Column Temperature: 40 °C.

    • Detection: UV at 230 nm.

  • 3. Sample Preparation:

    • Dissolve the sample in the modifier solvent (Methanol) to a final concentration of 1.0 mg/mL.

  • 4. Validation Parameter Execution:

    • Follow the same validation strategy as described for the HPLC method (Specificity, LOQ/LOD, Linearity, Accuracy).

Visualizing Separation Principles

The fundamental difference between HPLC and SFC lies in the nature of the mobile phase, which directly impacts the separation dynamics.

Separation_Principles cluster_hplc Chiral HPLC (Normal Phase) cluster_sfc Chiral SFC hplc_mp Mobile Phase (Liquid) Hexane/IPA hplc_col Chiral Stationary Phase (CSP) hplc_mp->hplc_col High Viscosity Lower Flow Rate hplc_sep Separation based on differential adsorption and partitioning in a liquid medium. hplc_col->hplc_sep Analyte_Out_HPLC Separated Enantiomers hplc_sep->Analyte_Out_HPLC sfc_mp Mobile Phase (Supercritical Fluid) CO₂/Methanol sfc_col Chiral Stationary Phase (CSP) sfc_mp->sfc_col Low Viscosity Higher Flow Rate sfc_sep Separation based on differential partitioning in a low-viscosity, high-diffusivity medium. sfc_col->sfc_sep Analyte_Out_SFC Separated Enantiomers sfc_sep->Analyte_Out_SFC Analyte_In Racemic Mixture Analyte_In->hplc_mp Analyte_In->sfc_mp

Comparison of HPLC and SFC separation principles.

Conclusion: Achieving Unimpeachable Confidence

The cross-validation of analytical methods is more than a regulatory checkbox; it is a testament to scientific rigor. By demonstrating concordant results from two orthogonal techniques, such as Chiral HPLC and Chiral SFC, researchers and drug developers can establish an unimpeachable level of confidence in their chiral purity data. This ensures that the stereochemical integrity of a drug is accurately characterized, a critical step in delivering safe and effective medicines to patients. While HPLC remains a robust and foundational technique, the speed and environmental benefits of SFC make it an increasingly attractive and powerful complementary tool in the modern analytical laboratory.

References

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Chromatography Today URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest Source: Bentham Science Publishers URL: [Link]

  • Title: Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents Source: PubMed URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Key points for validating CE methods, particularly in pharmaceutical analysis Source: ResearchGate URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs.ai URL: [Link]

  • Title: Validating CE Methods for Pharmaceutical Analysis Source: LCGC Europe URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Chiral Drug Separation Source: Wiley URL: [Link]

  • Title: Chiral Capillary Electrokinetic Chromatography: Principle and Applications Source: PMC URL: [Link]

  • Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL: [Link]

  • Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: Chiral Separation Using SFC and HPLC Source: Shimadzu URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Chiral Bioequivalence – An Explainer Source: Chiralpedia URL: [Link]

  • Title: A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: PMC URL: [Link]

  • Title: Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram Source: Dhaka University Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: LCGC Europe URL: [Link]

  • Title: ANALYTICAL CHIRAL SEPARATION METHODS Source: IUPAC URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral Separations Methods and Protocols Source: ResearchGate URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization Source: PMC URL: [Link]

  • Title: Analysis of chiral compounds using supercritical fluid chromatography Source: The Column URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Methoxypropyl DL-N-cbz-phenylglycinamide: Operational Disposal Guide

Topic: 3-Methoxypropyl DL-N-cbz-phenylglycinamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Methoxypropyl DL-N-cbz-phenylglycinamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists

Executive Summary & Risk Profile

Objective: Safe, compliant disposal of 3-Methoxypropyl DL-N-cbz-phenylglycinamide (CAS Registry Number not widely listed; treat as novel organic intermediate).

As a Senior Application Scientist, I emphasize that while this specific molecule is likely stable, its disposal must account for its functional moieties: the Cbz (carbobenzyloxy) protecting group , the phenylglycine backbone , and the methoxypropyl side chain . In the absence of a compound-specific EPA listing, this substance must be managed as Non-Listed Hazardous Organic Waste .

Critical Hazard Assessment:

  • Physical State: Solid (white to off-white powder).

  • Chemical Stability: Stable under ambient conditions.

  • Reactivity: Amides are generally unreactive. However, the Cbz group is sensitive to strong acids (generating benzyl cations) and catalytic hydrogenation. Avoid mixing with strong mineral acids or active hydrogenation catalysts in waste streams.

  • Toxicity: Treat as an Irritant (Skin/Eye/Respiratory) . Due to the biological activity of phenylglycine derivatives, assume potential pharmacological activity.

Pre-Disposal Characterization (The "Self-Validating System")

Before disposal, you must validate the waste stream to prevent "unknown" classifications, which increase disposal costs and safety risks. Use this table to categorize your specific waste context.

ParameterCondition A: Pure SolidCondition B: Reaction MixtureCondition C: TLC/Wash Waste
State Dry Powder/CrystalLiquid (Mother Liquor)Dilute Solution
Primary Contaminants None (Pure)Unreacted 3-methoxypropylamine (Corrosive/Flammable)Silica gel, mixed solvents
Disposal Stream Solid Organic WasteHigh-BTU Liquid WasteSolid Waste (Silica) or Solvent Waste
Halogen Content Non-Halogenated Check Solvent (e.g., DCM?)Check Solvent
Action Double-bag; Label "Toxic Solid"Segregate by solvent typeEvaporate (if allowed) or drum

Scientist’s Note: If this material is residual from a synthesis using 3-methoxypropylamine , be aware that the amine precursor is a Class 3 Flammable Liquid and Skin Corrosive (Cat 1A) . If your waste contains significant unreacted amine, the waste stream must be flagged as Corrosive (pH > 12) and Flammable .

Step-by-Step Disposal Workflows
Protocol A: Disposal of Solid Substance (Pure or Crude)

Best for: Expired shelf-stock, failed recrystallization solids, or weighing boat residues.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" fiber drum lined with a 6-mil polyethylene bag.

  • Transfer: Transfer the solid carefully to avoid dust generation. Wipe the exterior of the primary container with a damp tissue; dispose of the tissue in the same bin.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Methoxypropyl DL-N-cbz-phenylglycinamide (99%)"

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Disposal of Solution/Reaction Waste

Best for: Mother liquors, filtrates, or rotary evaporator traps.

  • Solvent Compatibility Check: Determine if your solvent system is Halogenated (e.g., Dichloromethane, Chloroform) or Non-Halogenated (e.g., Ethyl Acetate, Methanol, DMF).

  • Segregation:

    • Do NOT mix with oxidizers (Nitric acid, Peroxides).

    • Do NOT mix with active hydrogenation catalysts (Pd/C, Raney Nickel) as the Cbz group can cleave, releasing toluene and potentially pressurizing the vessel with CO2 if not vented.

  • Bulking: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Rinse the original glassware with a compatible solvent (e.g., acetone) and add the rinsate to the waste container.

Visualizing the Decision Logic

The following diagram illustrates the segregation logic required to ensure the chemical stability of the waste stream.

DisposalLogic Start Waste: 3-Methoxypropyl DL-N-cbz-phenylglycinamide StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidBin Solid Chemical Waste Bin (Incineration) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMF) SolventCheck->NonHalo HaloWaste Halogenated Waste Stream (High Temp Incineration) Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Stream (Fuel Blending) NonHalo->NonHaloWaste

Caption: Decision tree for segregating 3-Methoxypropyl DL-N-cbz-phenylglycinamide based on physical state and solvent carrier.

Regulatory Framework & Compliance
EPA (RCRA) Classification

Since this specific molecule is not listed on the P-List (Acutely Hazardous) or U-List (Toxic) [1], it is classified by characteristic :

  • Ignitability (D001): Only applicable if in a flammable solvent (Flash point < 60°C).

  • Corrosivity (D002): Applicable only if the waste stream pH is < 2 or > 12.5 (possible if unreacted amine is present).

  • Default Status: If solid and pure, it falls under Non-RCRA Regulated Chemical Waste in many jurisdictions, but best practice dictates incineration via a licensed hazardous waste contractor.

Destruction Method

The preferred destruction method for Cbz-protected amino acid derivatives is Incineration .

  • Why? The high BTU value of the organic framework allows for efficient thermal destruction.

  • Halogen Note: If the molecule contains no halogens (Cl, Br, F), it is eligible for Fuel Blending (cement kiln fuel), which is often more sustainable and cost-effective than standard incineration.

References
  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3][4] The National Academies Press.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[6] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methoxypropyl DL-N-cbz-phenylglycinamide
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